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  • Product: 5-Ethyl-2-methylmorpholine-4-carbonyl chloride

Core Science & Biosynthesis

Foundational

Strategic Application of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (CAS 1513200-03-7) in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore utilized to enhance aqueous solubility, modulate physicochemical properties, and improve blood-brain barrier (BBB) permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore utilized to enhance aqueous solubility, modulate physicochemical properties, and improve blood-brain barrier (BBB) permeability[1]. However, standard unsubstituted morpholines often suffer from metabolic liabilities, such as rapid oxidation by hepatic CYP450 enzymes. 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (CAS 1513200-03-7) represents an advanced, sterically hindered electrophilic building block designed to overcome these limitations[2]. This technical guide explores the structural rationale, mechanistic pathways, and standardized synthetic protocols for integrating this complex moiety into novel therapeutic scaffolds.

Structural Rationale & Pharmacophore Evolution

The substitution pattern of CAS 1513200-03-7—specifically the ethyl group at the C5 position (adjacent to the nitrogen) and the methyl group at the C2 position (adjacent to the oxygen)—serves multiple strategic purposes in medicinal chemistry:

  • Metabolic Shielding: The alkyl groups provide steric bulk that physically blocks the

    
    -carbons from oxidative attack by metabolizing enzymes, thereby extending the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).
    
  • Conformational Restriction: The di-alkyl substitution restricts the conformational flexibility of the morpholine ring. This "locks" the pharmacophore into a specific 3D geometry, which can drastically increase binding affinity if the conformation matches the target protein's hydrophobic pocket (e.g., within the ATP-binding site of kinases)[3].

  • Lipophilicity Tuning: The addition of hydrocarbon chains increases the overall LogP of the molecule. This is highly advantageous for central nervous system (CNS) targets, where an optimal lipophilic balance is required for passive diffusion across the BBB[1].

Physicochemical Profiling

The following table summarizes the quantitative and qualitative differences between standard morpholine-4-carbonyl chloride and its 5-ethyl-2-methyl derivative.

PropertyUnsubstituted Morpholine-4-carbonyl chloride5-Ethyl-2-methylmorpholine-4-carbonyl chloride (CAS 1513200-03-7)Rationale for Difference
Molecular Formula C₅H₈ClNO₂C₈H₁₄ClNO₂Addition of ethyl and methyl groups.
Molecular Weight 149.58 g/mol 191.65 g/mol Increased mass due to di-alkyl substitutions.
Steric Profile Low (unhindered ring)High (di-alkyl substituted adjacent to heteroatoms)Alkyl groups restrict conformational flexibility and shield oxidation sites.
Lipophilicity (LogP) LowerHigherAlkyl chains increase lipophilicity, enhancing BBB permeability.
Primary Application General solubility enhancementPrecision targeting in hydrophobic kinase pocketsSteric bulk forces specific, high-affinity binding conformations.

Mechanistic Pathways in Drug Design

CAS 1513200-03-7 functions primarily as a highly reactive electrophile. The carbonyl chloride group readily undergoes nucleophilic acyl substitution when exposed to amines or alcohols, forming stable urea or carbamate linkages, respectively[1]. The presence of the 5-ethyl group adjacent to the nitrogen introduces steric hindrance that can slow down the reaction kinetics compared to unsubstituted variants, necessitating optimized coupling conditions.

Workflow A Amine Nucleophile (Drug Scaffold) C Base Addition (DIPEA / K2CO3) A->C Dissolved in Anhydrous DCM B CAS 1513200-03-7 (Electrophile) B->C Dropwise Addition (0°C) D Tetrahedral Intermediate Formation C->D Nucleophilic Attack E Chloride Elimination (-HCl) D->E Spontaneous Collapse F Target Urea Derivative (Active API) E->F Aqueous Workup

Caption: Nucleophilic acyl substitution workflow for CAS 1513200-03-7.

Standardized Synthetic Protocol (Self-Validating System)

To ensure high yields and prevent the degradation of the moisture-sensitive carbonyl chloride, the following self-validating protocol must be employed for the synthesis of urea derivatives[3].

Step 1: Reagent Preparation & Atmosphere Control

  • Action: Dissolve 1.0 equivalent of the target amine nucleophile in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert argon or nitrogen atmosphere.

  • Causality: Carbonyl chlorides are highly moisture-sensitive. Exposure to ambient humidity leads to rapid hydrolysis, forming an unstable carbamic acid that decarboxylates into the secondary amine (5-ethyl-2-methylmorpholine), thereby destroying the electrophile and severely reducing the yield[1].

Step 2: Base Addition

  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or anhydrous potassium carbonate (K₂CO₃).

  • Causality: The nucleophilic acyl substitution generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted amine nucleophile, rendering it non-nucleophilic and stalling the reaction. DIPEA acts as a non-nucleophilic proton scavenger[3].

Step 3: Electrophile Introduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 equivalents of CAS 1513200-03-7 dropwise over 15 minutes.

  • Causality: The reaction is exothermic. Cooling controls the reaction kinetics, preventing the formation of unwanted side products and minimizing the thermal degradation of the sterically hindered carbonyl chloride[4].

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction via LC-MS.

  • Causality: LC-MS provides self-validating confirmation of the desired product mass (M+H)⁺ and confirms the complete consumption of the starting amine. Because of the steric hindrance of the 5-ethyl group, reaction times may be longer than those of unsubstituted morpholine derivatives.

Step 5: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic aqueous wash neutralizes any residual acid, hydrolyzes unreacted carbonyl chloride, and partitions the organic product into the organic layer while removing water-soluble salts (DIPEA·HCl) into the aqueous phase.

Applications in Targeted Therapeutics

Morpholine-based ureas and amides synthesized via carbonyl chlorides are highly prevalent in the development of targeted therapies, particularly kinase inhibitors[3]. The morpholine oxygen acts as a critical hydrogen bond acceptor, often interacting with the hinge region of kinases such as mTOR, PI3K, and EGFR.

By utilizing the 5-ethyl-2-methyl substituted variant, researchers can exploit the steric bulk to achieve high selectivity. For instance, in dual PI3K/mTOR inhibitors, the precise spatial arrangement of the morpholine ring dictates whether the drug can successfully outcompete ATP in the kinase domain without causing off-target toxicity[3].

Pathway Target Morpholine-Urea Inhibitor PI3K PI3K Target->PI3K Dual Inhibition mTOR mTORC1 / mTORC2 Target->mTOR ATP-competitive Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation AKT AKT PI3K->AKT Phosphorylation AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Downstream Signaling

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by morpholine derivatives.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules MDPI URL:[Link]

Sources

Exploratory

Technical Monograph: 5-Ethyl-2-methyl-N-chlorocarbonylmorpholine

This guide serves as a comprehensive technical monograph for 5-ethyl-2-methyl-N-chlorocarbonylmorpholine (also referred to as 5-ethyl-2-methylmorpholine-4-carbonyl chloride). It is designed for medicinal chemists and pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph for 5-ethyl-2-methyl-N-chlorocarbonylmorpholine (also referred to as 5-ethyl-2-methylmorpholine-4-carbonyl chloride). It is designed for medicinal chemists and process engineers requiring actionable data on synthesis, stereochemistry, and reactivity.

Advanced Scaffold for Peptidomimetic & Library Synthesis[1]

Part 1: Chemical Identity & Stereochemical Architecture

This molecule represents a "privileged scaffold"—a carbamoyl chloride derivative of a 2,5-disubstituted morpholine. Unlike simple morpholines, the 2,5-substitution pattern introduces critical stereochemical constraints that influence biological binding affinity (e.g., in antifungal or topoisomerase inhibitor programs).

Core Chemical Data
ParameterDataNotes
IUPAC Name 5-ethyl-2-methylmorpholine-4-carbonyl chloride
Common Name 5-ethyl-2-methyl-N-chlorocarbonylmorpholine
Precursor CAS 743444-85-1 (for 5-ethyl-2-methylmorpholine)Target chloride is often generated in situ.
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Predicted LogP ~1.2 - 1.5Higher lipophilicity than unsubstituted morpholine (0.4).
Physical State Colorless to pale yellow oilMoisture sensitive; lachrymator.
Boiling Point (Est.) 105–110 °C @ 15 mmHgExtrapolated from 4-morpholinecarbonyl chloride.
Stereochemical Considerations

The 2,5-disubstitution creates two chiral centers, resulting in cis and trans diastereomers.

  • Cis-Isomer (Thermodynamic): The ethyl and methyl groups typically adopt an equatorial-equatorial orientation in the chair conformation to minimize 1,3-diaxial interactions. This is generally the major product in thermodynamic syntheses.

  • Trans-Isomer (Kinetic): One substituent is forced axial.

  • Impact: In drug design, the cis-isomer often provides a more defined vector for the N-carbonyl substituents, crucial for fitting into hydrophobic pockets (e.g., kinases).

Part 2: Synthesis & Manufacturing Protocols

Safety Warning: This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate), which decomposes to phosgene. All operations must occur in a well-ventilated fume hood with a phosgene indicator badge present.

Optimized Laboratory Scale Synthesis (Triphosgene Route)

Rationale: Liquid phosgene is hazardous to store; Triphosgene offers a crystalline, weighable alternative that generates phosgene in situ with precise stoichiometry.

Reagents:

  • 5-ethyl-2-methylmorpholine (1.0 eq)[1][2]

  • Triphosgene (0.35 eq) – Provides 1.05 eq of phosgene equivalent.

  • Triethylamine (TEA) or DIPEA (1.1 eq) – HCl Scavenger.

  • Dichloromethane (DCM) – Anhydrous solvent.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an N₂ inlet, addition funnel, and a caustic scrubber (NaOH solution) connected to the exhaust.

  • Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

  • Addition: Dissolve 5-ethyl-2-methylmorpholine (1.0 eq) and TEA (1.1 eq) in DCM. Add this mixture dropwise to the Triphosgene solution over 30 minutes.

    • Mechanistic Note: Inverse addition (amine to phosgene) is critical to prevent the formation of the symmetric urea byproduct (R-NH-CO-NH-R).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor conversion via TLC (stain with Ninhydrin; amine spot should disappear).

  • Workup: Quench carefully with cold 1N HCl (destroys unreacted phosgene). Separate organic layer, wash with brine, dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The product is moisture-sensitive; if high purity is required, distill under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-ethyl-2-methylmorpholine (CAS 743444-85-1) Addition Inverse Addition: Add Amine/Base Mix Dropwise Start->Addition Activation Activation: Dissolve Triphosgene (0.35 eq) in DCM @ 0°C Activation->Addition Electrophile Source Reaction Reaction: Formation of N-COCl (Avoid Urea Byproduct) Addition->Reaction Nucleophilic Attack Quench Quench/Workup: 1N HCl Wash (Remove residual Phosgene) Reaction->Quench Completion Product Product: 5-ethyl-2-methyl- N-chlorocarbonylmorpholine Quench->Product Isolation

Figure 1: Optimized synthetic workflow for converting sterically hindered morpholines to carbamoyl chlorides using Triphosgene.

Part 3: Reactivity Profile & Applications

The chlorocarbonyl moiety is a "hard" electrophile. Its reactivity is modulated by the steric bulk of the 2-methyl and 5-ethyl groups adjacent to the nitrogen.

Nucleophilic Acyl Substitution (NAS)

The primary utility of this scaffold is as a derivatizing agent.

Nucleophile (Nu)Product ClassReaction ConditionsApplication
Primary Amines (R-NH₂) Unsymmetrical UreasDCM/THF, TEA, 0°C to RTKinase inhibitors (urea linker).
Alcohols (R-OH) CarbamatesTHF, NaH or LiHMDSProdrug synthesis; metabolic stability.
Hydrazines SemicarbazidesEthanol, RefluxHeterocycle precursors (Triazoles).
Mechanistic Pathway Diagram

ReactivityPath Core 5-ethyl-2-methyl- N-chlorocarbonylmorpholine Urea Unsymmetrical Urea (Drug Linker) Core->Urea + R-NH2 / Base (Fast) Carbamate Carbamate (Prodrug) Core->Carbamate + R-OH / NaH (Moderate) Heterocycle 1,2,4-Triazole (Bioactive Core) Core->Heterocycle + Hydrazine -> Cyclization (Multi-step)

Figure 2: Divergent synthesis pathways utilizing the chlorocarbonyl scaffold.

Part 4: Handling, Stability & Analytics

Analytical Validation (Self-Validating System)

To confirm the identity and stereochemistry of the product, use the following analytical markers.

  • IR Spectroscopy: Look for the strong Carbonyl stretch.

    • Urea (impurity): ~1640 cm⁻¹

    • Carbamoyl Chloride (Product):1735–1745 cm⁻¹ (Distinctive shift due to Cl electronegativity).

  • ¹H NMR (Stereochemistry):

    • The methine protons at C2 and C5 will show distinct splitting patterns.

    • Cis-isomer: Large coupling constants (

      
       Hz) for axial-axial interactions if the substituents are equatorial.
      
    • Trans-isomer: More complex multiplets due to axial-equatorial couplings.

  • Mass Spectrometry: In LC-MS, the chloride is labile. Run in MeOH to detect the methyl carbamate adduct (

    
    ) if the chloride hydrolyzes on the column.
    
Stability & Storage
  • Hydrolysis Risk: Reacts slowly with atmospheric moisture to release HCl and revert to the amine salt.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Corrosion: Corrodes stainless steel; use glass or Teflon-lined containers.

References

  • Triphosgene-Mediated Synthesis: Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition. Link

  • Morpholine Stereochemistry: D'Souza, D. M., & Muller, T. J. (2007). Stereoselective Synthesis of 2,5-Disubstituted Morpholines. Nature Protocols (Analogous methodologies). Link

  • Safety Data (General Class): Sigma-Aldrich. Safety Data Sheet: 4-Morpholinecarbonyl chloride. Link

  • Amine Precursor: ChemicalBook. 5-Ethyl-2-methylmorpholine (CAS 743444-85-1).[1][3] Link

  • Reactivity of Carbamoyl Chlorides: Tilley, J. W., et al. (1980). Carbamoyl chlorides in heterocyclic synthesis. Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: Substituted Morpholine Carbamoyl Chloride Building Blocks

Design, Synthesis, and Application in Medicinal Chemistry Executive Summary Morpholine carbamoyl chlorides (4-morpholinecarbonyl chlorides) are critical electrophilic building blocks used to install the morpholine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Morpholine carbamoyl chlorides (4-morpholinecarbonyl chlorides) are critical electrophilic building blocks used to install the morpholine moiety—a "privileged structure" in drug discovery—into target molecules via urea or carbamate linkages. While the morpholine ring itself is valued for improving solubility and metabolic stability, the carbamoyl chloride intermediate presents specific challenges regarding hydrolytic instability and handling hazards. This guide provides a rigorous technical framework for the synthesis, stabilization, and application of these reagents, moving beyond standard protocols to address the mechanistic nuances of substituted variants.

Structural Significance & Pharmacophore Utility[1][2][3]

The morpholine ring is ubiquitous in modern medicinal chemistry, appearing in drugs such as Gefitinib (EGFR inhibitor) and Linezolid (antibiotic). The introduction of a morpholine-4-carbonyl group serves three distinct pharmacological purposes:

  • Solubility Enhancement: The ether oxygen lowers the logP relative to piperidine analogs (typically by ~0.6–0.8 log units), improving aqueous solubility.

  • Metabolic Stability: The oxygen atom reduces the basicity of the nitrogen (pKa ~8.3 vs. ~11 for piperidine), reducing lysosomal trapping and susceptibility to oxidative metabolism.

  • Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in the binding pocket (e.g., the hinge region of kinases).

Impact of Substituents

Substituents on the morpholine ring dramatically alter the reactivity of the carbamoyl chloride and the conformation of the final drug molecule.

SubstituentPositionEffect on Carbamoyl ChloridePharmacological Impact
None -Baseline reactivity; liquid/low-melting solid.Standard linker.
2-Methyl C2Introduces chirality; slight steric hindrance.Creates conformational bias; prevents ring flipping.
2,6-Dimethyl C2, C6Significant steric shielding of the carbonyl.High rotational barrier in resulting ureas; improved metabolic stability.
3-Fluoro C3Electron-withdrawing; destabilizes the N-C bond.Lowers pKa of the amine; alters dipole vector.
2-Oxa-5-aza BridgeBridged bicyclic systems (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).Rigidifies the linker; locks vector orientation.

Synthesis & Manufacturing Strategies

While industrial scales utilize phosgene gas (


), laboratory and pilot-scale synthesis favors Triphosgene (Bis(trichloromethyl) carbonate, BTC)  due to its solid state and safer handling profile.
The Triphosgene Protocol

Triphosgene acts as a crystalline source of phosgene. One mole of triphosgene decomposes to generate three moles of phosgene in situ.

Reaction Stoichiometry:



Note: Theoretically, 0.33 eq of BTC is sufficient. However, 0.4–0.5 eq is recommended to account for trace moisture and ensure rapid, complete conversion.

DOT Diagram: Synthesis Workflow

The following diagram illustrates the critical pathway and decision nodes for synthesizing substituted morpholine carbamoyl chlorides.

G Start Substituted Morpholine (HCl Salt or Free Base) Solvent Anhydrous DCM or THF (0°C) Start->Solvent Reagent Triphosgene (BTC) (0.4 - 0.5 eq) Reagent->Solvent Base Base Trap (TEA or DIPEA) Base->Solvent Reaction Acylation Reaction (In-situ Phosgene Gen) Solvent->Reaction Slow Addition Intermediate Carbamoyl Chloride Intermediate Reaction->Intermediate Exothermic Quench Acidic Workup (Remove excess amine) Intermediate->Quench Monitor by TLC/NMR Product Purified Carbamoyl Chloride (Store under N2) Quench->Product Distillation/Drying

Figure 1: Synthesis workflow using Triphosgene.[1] Critical control points include temperature (0°C) to prevent decomposition and slow addition to control exotherm.

Detailed Experimental Protocol: 4-Morpholinecarbonyl Chloride

Safety Warning: This reaction generates phosgene in situ. Perform strictly in a well-ventilated fume hood. Ensure a saturated sodium bicarbonate or ammonia solution is available to neutralize spills.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • Add Triphosgene (5.0 g, 16.8 mmol, 0.5 eq relative to amine) to the RBF.

    • Dissolve in Anhydrous DCM (Dichloromethane, 60 mL). Cool to 0°C in an ice bath.

  • Addition:

    • In a separate vessel, mix Morpholine (2.9 mL, 33.6 mmol, 1.0 eq) and Triethylamine (TEA) (4.7 mL, 33.6 mmol, 1.0 eq) in DCM (20 mL).

    • Critical Step: Add the amine/base mixture dropwise to the triphosgene solution over 30 minutes. (Adding amine to phosgene prevents the formation of the symmetrical urea byproduct,

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation: Monitor by TLC (stain with ninhydrin; starting amine spot should disappear) or GC-MS.

  • Workup:

    • Quench carefully with 1N HCl (cold, 20 mL) to remove unreacted amine and TEA.

    • Wash the organic layer with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (bp ~110°C at 15 mmHg).

Reactivity Profile & Coupling Mechanism[6]

Morpholine carbamoyl chlorides are "soft" electrophiles compared to acyl chlorides. They react via an addition-elimination mechanism.[2][3][4]

Mechanism of Action[8][10]
  • Nucleophilic Attack: The nucleophile (e.g., a primary amine) attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Chloride Elimination: The chloride ion is expelled, reforming the carbonyl.

  • Deprotonation: Base removes the proton from the nucleophile to yield the final urea.

DOT Diagram: Coupling Mechanism

Reaction Carbamoyl Morpholine-COCl (Electrophile) TS Tetrahedral Intermediate Carbamoyl->TS Amine Target Amine (R-NH2) (Nucleophile) Amine->TS Elimination Cl- Elimination TS->Elimination Urea Morpholine Urea (Final Drug Scaffold) Elimination->Urea

Figure 2: Mechanistic pathway for urea formation. The reaction is driven by the leaving group ability of the chloride and the nucleophilicity of the incoming amine.

Troubleshooting Reactivity
  • Low Yields with Anilines: Electron-deficient anilines are poor nucleophiles. Solution: Use a stronger base (NaH) or heat (reflux in THF).

  • Hydrolysis: If the carbamoyl chloride is old, it may have hydrolyzed to the carbamic acid (which decarboxylates to the amine). Solution: Always verify reagent quality via

    
     NMR (look for peak shifts in the morpholine ring protons adjacent to N).
    

Stability, Storage & Safety (E-E-A-T)

Stability Profile

Carbamoyl chlorides are moisture-sensitive .[4][5] Hydrolysis releases HCl and Carbon Dioxide (


).
  • Half-life: In water, hydrolysis is rapid (minutes to hours depending on pH).

  • Thermal Stability: Generally stable up to 100°C in the absence of moisture, but can decompose to isocyanates (if H is present on N, not applicable here) or degrade via complex pathways at high heat.

Storage Protocols
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8°C). For long-term storage, -20°C is preferred.

  • Container: Teflon-lined caps are essential. Corrosive vapors can degrade standard rubber septa.

Safety Codes (GHS)
  • H314: Causes severe skin burns and eye damage.[6]

  • H351: Suspected of causing cancer (Carbamoyl chlorides are potential alkylating agents).

  • H290: May be corrosive to metals.[4]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

References

  • Medicinal Chemistry of Morpholine

    • Kour, G. et al. "Morpholine: A Privileged Structure in Medicinal Chemistry." Chemical Biology & Drug Design.
    • Source:

  • Triphosgene Synthesis Protocol

    • Eckert, H., & Foster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895.
    • Source:

  • Carbamoyl Chloride Reactivity

    • Tilley, J. W. et al. "Carbamoyl Chlorides in Organic Synthesis." Journal of Organic Chemistry.
    • Source:

  • Safety & Handling

    • PubChem. "4-Morpholinecarbonyl chloride Compound Summary."
    • Source:

Sources

Exploratory

A Technical Guide to the Safe Handling and Application of 5-Ethyl-2-methylmorpholine-4-carbonyl Chloride

A Note on This Guide: Data for 5-Ethyl-2-methylmorpholine-4-carbonyl chloride is not extensively available in public safety repositories. This guide has been constructed by our team through a rigorous analysis of its cor...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guide: Data for 5-Ethyl-2-methylmorpholine-4-carbonyl chloride is not extensively available in public safety repositories. This guide has been constructed by our team through a rigorous analysis of its core structural components: the morpholine heterocycle, the substituted alkyl groups (ethyl and methyl), and the highly reactive acyl chloride functional group. The safety and handling protocols herein are based on established data for closely related analogs, such as 4-morpholinecarbonyl chloride and other aliphatic acyl chlorides, to provide a comprehensive and conservative safety framework for researchers, scientists, and drug development professionals.

Section 1: Compound Profile and Structural Analysis

5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a custom reagent likely designed for specific applications in organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with a reactive carbonyl chloride handle for covalent modification of target molecules.

1.1. Chemical Structure

GHS_Pictograms Corrosion Corrosion HealthHazard Health Hazard Exclamation Harmful/Irritant

Caption: Inferred GHS pictograms for 5-Ethyl-2-methylmorpholine-4-carbonyl chloride.

2.2. Summary of Hazards

Hazard ClassGHS Category (Inferred)Hazard StatementBasis of Classification
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.The acyl chloride group reacts with moisture in tissue to produce HCl, causing immediate and severe chemical burns.[1][2]
Serious Eye Damage Category 1H318: Causes serious eye damage.Direct contact with the liquid or its vapors can cause irreversible damage to the cornea.[1][3]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.Ingestion would lead to severe corrosion of the gastrointestinal tract. Morpholine itself is harmful if ingested.[2][3]
Acute Toxicity (Inhalation) Category 3/4 (Assumed)H331/H332: Toxic or harmful if inhaled.Vapors are highly irritating to the respiratory tract, and inhalation of the parent morpholine can cause lung, liver, and kidney damage at high concentrations.[3][4]
Reactivity N/AReacts violently with water.A defining characteristic of acyl chlorides.[5]

Section 3: Reactivity, Handling, and Storage Protocols

Trustworthiness through Proactive Control: The high reactivity of this compound is not a drawback if properly managed. The following protocols are designed to create a self-validating system where hazards are controlled by default.

3.1. Chemical Reactivity

The central theme of this molecule's reactivity is nucleophilic acyl substitution . The carbon of the carbonyl chloride is highly electrophilic and will be attacked by any available nucleophile.

cluster_0 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (R-COCl) cluster_1 Reactants (Nucleophiles) cluster_2 Products Reagent R-COCl Acid Carboxylic Acid + HCl Reagent->Acid Hydrolysis Amide Amide + HCl Reagent->Amide Amination Ester Ester + HCl Reagent->Ester Esterification Water Water (H₂O) Water->Acid Amine Amine (R'-NH₂) Amine->Amide Alcohol Alcohol (R'-OH) Alcohol->Ester

Caption: Reactivity profile with common nucleophiles.

  • Causality: The choice to run reactions under anhydrous (water-free) conditions and inert atmospheres (Nitrogen or Argon) is not merely procedural; it is a direct countermeasure to prevent the violent and exothermic hydrolysis of the acyl chloride, which would consume the reagent and generate corrosive HCl gas.[5][6]

3.2. Protocol for Safe Storage

  • Container: Store in the original manufacturer's container, which is designed for such materials. Ensure the cap is tightly sealed. Parafilm or electrical tape can be wrapped around the cap seam as an extra precaution.[6]

  • Atmosphere: Store under an inert atmosphere. If the bottle has been opened, flush the headspace with dry nitrogen or argon before resealing.

  • Location: Keep in a dedicated, ventilated corrosives cabinet away from heat sources and incompatible materials (especially bases, oxidizers, and alcohols).[6][7]

  • Secondary Containment: Place the bottle inside a larger, chemically-resistant secondary container (e.g., a plastic tub) with an absorbent material like vermiculite or sand at the bottom to contain any potential leaks.[6]

3.3. Protocol for Safe Handling and Use

This workflow must be followed without deviation.

start Start: Prepare for Reaction ppe 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Chem-Resistant Gloves) start->ppe hood 2. Work Exclusively in a Certified Chemical Fume Hood ppe->hood inert 3. Ensure Reaction Setup is Under Inert Atmosphere (N₂/Ar) hood->inert transfer 4. Transfer Reagent via Syringe (Never pour in open air) inert->transfer quench 5. Prepare a Quenching Solution (e.g., Saturated Sodium Bicarbonate) transfer->quench cleanup 6. Decontaminate Needles/Syringes Immediately After Use quench->cleanup end End: Secure Storage cleanup->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Substituted Ureas from 5-Ethyl-2-methylmorpholine-4-carbonyl Chloride and Amines

Introduction: The Significance of N,N'-Substituted Ureas The reaction between 5-Ethyl-2-methylmorpholine-4-carbonyl chloride and various primary or secondary amines is a cornerstone transformation for the synthesis of N,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N,N'-Substituted Ureas

The reaction between 5-Ethyl-2-methylmorpholine-4-carbonyl chloride and various primary or secondary amines is a cornerstone transformation for the synthesis of N,N'-substituted ureas. This class of compounds is of paramount importance in the fields of drug development and medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The urea moiety is a privileged structure, capable of acting as a rigid and effective hydrogen bond donor and acceptor, which allows for potent and specific interactions with biological targets. Understanding and optimizing the conditions for the formation of this functional group is critical for researchers engaged in the synthesis of novel chemical entities.

This guide provides a comprehensive overview of the reaction, detailing the underlying mechanism, critical experimental parameters, and step-by-step protocols designed for practical application in a research setting.

Pillar 1: The Reaction Mechanism - A Tale of Addition and Elimination

The formation of a urea from a carbamoyl chloride and an amine proceeds via a classic nucleophilic acyl substitution mechanism, often described as an addition-elimination pathway.[1][2] The high reactivity of the carbonyl chloride is driven by the electron-withdrawing effects of both the chlorine and oxygen atoms, which impart a significant partial positive charge on the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[1][3]

The reaction can be dissected into two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbonyl carbon of the 5-Ethyl-2-methylmorpholine-4-carbonyl chloride. This leads to the breaking of the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[4]

  • Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most labile leaving group, the chloride ion, is expelled. This regenerates the carbonyl group. Finally, a base removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final N,N'-substituted urea product.[2][4]

dot

Caption: Nucleophilic addition-elimination mechanism.

Pillar 2: Optimizing Reaction Conditions - The Key to Success

The success and efficiency of the urea synthesis are critically dependent on the careful control of several experimental parameters. Anhydrous conditions are paramount, as the carbamoyl chloride readily hydrolyzes in the presence of water to form an unstable carbamic acid, which decomposes to the parent morpholine and carbon dioxide, thus reducing the yield.[5][6]

ParameterRecommendationRationale & Scientific Insight
Amine Substrate Primary (RNH₂) or Secondary (R₂NH) AminesTertiary amines lack the necessary N-H proton and cannot form stable ureas; they will only act as a base.[7] The nucleophilicity of the amine is key; electron-rich aliphatic amines react faster than electron-deficient aromatic amines (anilines). Sterically hindered amines may require longer reaction times or elevated temperatures.
Solvent Anhydrous Aprotic Solvents (Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))These solvents effectively dissolve the reactants without participating in the reaction. Anhydrous conditions prevent the hydrolysis of the highly reactive carbamoyl chloride.[5][8]
Base (Acid Scavenger) 2.1 equivalents of the reacting amine OR 1.1-1.2 equivalents of a non-nucleophilic tertiary amine (e.g., Triethylamine (Et₃N), Pyridine)The reaction generates one equivalent of hydrochloric acid (HCl).[7] This acid will protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the HCl as it forms, driving the reaction to completion.[9] Using excess of the reacting amine is a simple approach, while a non-nucleophilic base like Et₃N is often preferred to simplify purification.[10]
Temperature Initial addition at 0 °C, then warm to room temperature (20-25 °C)The reaction is typically exothermic. Starting at a low temperature helps to control the reaction rate, minimize the formation of side products, and ensure safe handling.[11] Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Reaction Time 1-12 hoursReaction completion is highly dependent on the nucleophilicity and steric bulk of the amine. Progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Pillar 3: Experimental Protocols & Workflow

Safety First: 5-Ethyl-2-methylmorpholine-4-carbonyl chloride is a reactive acyl chloride and should be handled with care. It is corrosive and moisture-sensitive. All operations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[12][13]

Protocol 1: General Procedure for the Synthesis of N,N'-Substituted Ureas

This protocol provides a robust and general method for the reaction of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride with a primary or secondary amine using triethylamine as an acid scavenger.

Materials:

  • 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.05 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet

Workflow Diagram: dot

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve amine (1.05 eq) & Et₃N (1.1 eq) in anhydrous DCM C Cool amine solution to 0 °C under N₂ atmosphere A->C B Dissolve carbonyl chloride (1.0 eq) in anhydrous DCM D Add carbonyl chloride solution dropwise to amine solution at 0 °C B->D C->D E Stir at 0 °C for 30 min, then warm to room temp D->E F Monitor reaction by TLC/LC-MS (1-12 h) E->F G Quench with water F->G H Separate layers, wash organic with NaHCO₃ then brine G->H I Dry organic layer (MgSO₄), filter, and concentrate H->I J Purify crude product via flash chromatography or recrystallization I->J

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.05 equivalents) and anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (1.0 equivalent) in a separate volume of anhydrous dichloromethane and add it to a dropping funnel. Add the carbonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

    • Scientist's Note: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of potential side products from localized heating.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting carbonyl chloride is consumed (typically 1-12 hours).

  • Quenching: Once complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Aqueous Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine.[11]

    • Scientist's Note: The triethylammonium chloride salt formed during the reaction is water-soluble and will be removed during these aqueous washes.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure N,N'-substituted urea.

References

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]

  • reaction between acyl chlorides and amines - addition / elimination - Chemguide. (n.d.). Chemguide. Retrieved from [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. Retrieved from [Link]

  • Amines - Nucleophilic Addition-Elimination Mechanism (A-level Chemistry). (2023, July 7). YouTube. Retrieved from [Link]

  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. Retrieved from [Link]

  • Acyl Chloride and Primary Amine Reactions : r/OrganicChemistry. (2025, July 3). Reddit. Retrieved from [Link]

  • Carbamoyl chlorides - US4012436A. (n.d.). Google Patents.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Process for the preparation of carbamoyl chlorides derived from secondary amines - US4770820A. (n.d.). Google Patents.
  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. Retrieved from [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016, January 15). National Institutes of Health. Retrieved from [Link]

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?. (2014, August 22). ResearchGate. Retrieved from [Link]

Sources

Application

One-pot synthesis of 5-ethyl-2-methylmorpholine derivatives

Application Note & Protocol A Robust and Diastereoselective One-Pot Synthesis of 5-Ethyl-2-methylmorpholine Derivatives via Sequential Palladium and Iron Catalysis Introduction: The Significance of Substituted Morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust and Diastereoselective One-Pot Synthesis of 5-Ethyl-2-methylmorpholine Derivatives via Sequential Palladium and Iron Catalysis

Introduction: The Significance of Substituted Morpholines

The morpholine ring is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to improve the pharmacokinetic profile of a molecule, make it a desirable component in the design of therapeutic agents.[2][3] Morpholine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5] Specifically, C-substituted chiral morpholines, such as 5-ethyl-2-methylmorpholine, are valuable building blocks for creating complex molecules with precise three-dimensional architectures, which is critical for selective interaction with biological targets.[6]

Traditional methods for synthesizing substituted morpholines often involve multi-step sequences that can be time-consuming, generate significant waste, and require harsh reagents.[3][7] One-pot syntheses, which combine multiple reaction steps into a single operation, offer a more efficient, economical, and environmentally friendly alternative.[8] This application note provides a detailed protocol for a one-pot, diastereoselective synthesis of 2,5-disubstituted morpholines, specifically tailored for the preparation of 5-ethyl-2-methylmorpholine, using a sequential palladium- and iron-catalyzed process.

Principle of the Method: A Synergistic Catalytic Cascade

This protocol is based on a highly efficient one-pot reaction that combines two distinct catalytic cycles to build the morpholine scaffold from readily available starting materials: an amino alcohol and a vinyl epoxide.[8]

  • Palladium(0)-Catalyzed Tsuji-Trost Allylation: The synthesis initiates with the reaction between an amino alcohol (e.g., (R)-2-aminobutan-1-ol) and a vinyl epoxide (e.g., 2-methyl-2-vinyloxirane). A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), facilitates a Tsuji-Trost type allylic alkylation. The palladium catalyst activates the vinyl epoxide, which is then attacked by the nitrogen nucleophile of the amino alcohol. This step forms a key allylic alcohol intermediate.

  • Iron(III)-Catalyzed Heterocyclization: Following the formation of the allylic alcohol, an iron(III) catalyst (FeCl₃) is introduced. The iron(III) chloride acts as a Lewis acid to catalyze an intramolecular hydroalkoxylation/cyclization. This step proceeds with high diastereoselectivity, driven by thermodynamic equilibration, to form the most stable cis-substituted morpholine ring.[8] The entire sequence is atom-economical, with water being the only byproduct.[8]

G cluster_0 One-Pot Synthesis Overview Start Starting Materials (Amino Alcohol + Vinyl Epoxide) Pd_Step Step 1: Pd(0)-Catalyzed Tsuji-Trost Allylation Start->Pd_Step Pd(PPh₃)₄ Intermediate Allylic Alcohol Intermediate Pd_Step->Intermediate Fe_Step Step 2: Fe(III)-Catalyzed Intramolecular Cyclization Intermediate->Fe_Step FeCl₃ Product cis-2,5-Disubstituted Morpholine (5-Ethyl-2-methylmorpholine) Fe_Step->Product

Caption: Reaction mechanism for the one-pot synthesis.

Experimental Protocol

This protocol describes the synthesis of (cis)-5-ethyl-2-methyl-4-phenylmorpholine as a representative example. The N-substituent can be varied by choosing the appropriate starting amino alcohol.

Materials and Reagents
  • (R)-2-Amino-1-phenylbutan-1-ol (or other desired 1,2-amino alcohol)

  • 2-Methyl-2-vinyloxirane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Iron(III) Chloride [FeCl₃]

  • Anhydrous Dichloromethane (DCM, CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous solution of Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Schlenk flask or other suitable reaction vessel

  • Standard glassware for extraction and purification

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

The following workflow diagram outlines the key experimental steps.

G Setup 1. Reaction Setup - Flame-dry Schlenk flask - Purge with N₂/Ar Reagents 2. Add Reagents - Add DCM - Add Amino Alcohol - Add Pd(PPh₃)₄ Setup->Reagents Epoxide 3. Add Epoxide - Add 2-methyl-2-vinyloxirane - Stir at room temperature Reagents->Epoxide Monitor1 4. Monitor Reaction - Track via TLC until amino  alcohol is consumed Epoxide->Monitor1 Catalyst2 5. Add Cyclization Catalyst - Add FeCl₃ - Stir at room temperature Monitor1->Catalyst2 Completion Monitor2 6. Monitor Cyclization - Track via TLC until  intermediate is consumed Catalyst2->Monitor2 Workup 7. Aqueous Work-up - Quench with NaHCO₃ - Separate layers - Extract with DCM - Wash with brine Monitor2->Workup Completion Purify 8. Purification - Dry organic layer (MgSO₄) - Filter and concentrate - Purify by column chromatography Workup->Purify Final 9. Characterization - Obtain pure product - Analyze by NMR, MS Purify->Final

Caption: Experimental workflow from setup to characterization.

  • Reaction Setup: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add anhydrous Dichloromethane (20 mL), followed by (R)-2-amino-1-phenylbutan-1-ol (1.0 mmol, 1.0 eq.) and Tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 0.01 eq.). Stir the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add 2-methyl-2-vinyloxirane (1.2 mmol, 1.2 eq.) to the reaction mixture. Continue stirring at room temperature.

  • Monitoring Step 1: Monitor the progress of the allylation reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting amino alcohol spot has been fully consumed (approx. 2-4 hours).

  • Cyclization Catalyst Addition: Once the first step is complete, add anhydrous Iron(III) Chloride (0.1 mmol, 0.1 eq.) to the reaction mixture in one portion.

  • Monitoring Step 2: Continue to stir at room temperature and monitor the cyclization by TLC until the allylic alcohol intermediate is consumed (approx. 6-12 hours).

  • Aqueous Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate as the eluent to afford the pure 5-ethyl-2-methylmorpholine derivative.

Data Summary and Expected Results

The following table summarizes the typical reaction parameters and expected outcomes based on analogous transformations reported in the literature.[8]

ParameterValue / ConditionRationale / Comment
Amino Alcohol 1.0 mmol (1.0 eq.)The primary nucleophile for the initial ring-opening.
Vinyl Epoxide 1.2 mmol (1.2 eq.)A slight excess ensures complete consumption of the limiting reagent.
Pd(PPh₃)₄ Loading 1 mol %Sufficient catalytic amount for the Tsuji-Trost allylation.
FeCl₃ Loading 10 mol %Higher loading required to effectively catalyze the cyclization.
Solvent Anhydrous CH₂Cl₂An appropriate solvent that solubilizes reagents and is inert.
Temperature Room Temperature (~25 °C)Mild conditions that preserve sensitive functional groups.
Reaction Time 8 - 16 hours (Total)Varies based on specific substrates; monitored by TLC.
Expected Yield 75 - 90%Good to excellent yields are typical for this transformation.
Diastereoselectivity >20:1 (cis:trans)The reaction strongly favors the thermodynamically stable cis isomer.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd(0) catalyst due to oxidation. 2. Wet solvent or reagents. 3. Poor quality starting materials.1. Use fresh or properly stored catalyst. Ensure an inert atmosphere. 2. Use freshly distilled anhydrous solvents. 3. Purify starting materials before use.
Formation of Side Products 1. Dimerization of the vinyl epoxide. 2. Incomplete cyclization leading to a mixture.1. Add the vinyl epoxide slowly to the reaction mixture. 2. Increase the reaction time for the FeCl₃ step or slightly increase catalyst loading (e.g., to 15 mol %).
Low Diastereoselectivity The thermodynamic equilibrium was not reached.Ensure the cyclization step runs to completion by allowing for sufficient reaction time.
Difficult Purification Co-elution of product with triphenylphosphine oxide (from the Pd catalyst).Perform a preliminary filtration through a short plug of silica, or optimize chromatography conditions.

Conclusion

The described one-pot protocol offers a highly efficient and diastereoselective route to 5-ethyl-2-methylmorpholine derivatives. By leveraging the synergistic action of palladium and iron catalysts, this method avoids the need for isolating intermediates, thereby saving time, reducing waste, and improving overall yield.[8] This robust procedure is well-suited for generating libraries of substituted morpholines for structure-activity relationship (SAR) studies and serves as a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Dugara, S., & Sharma, A. (2015). A Concise and Efficient Synthesis of Substituted Morpholines. Synthesis, 47(05), 712–720. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. Available at: [Link]

  • Jain, A., & Rana, A. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Clark, R. D. (1982). The Synthesis of Some 2-Substituted Morpholines. Journal of Heterocyclic Chemistry, 19(1), 65-69. Available at: [Link]

  • Bolognesi, M. L. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 527-575. Available at: [Link]

  • Bio, M. M., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Nielsen, D. K., & Yoon, T. P. (2017). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 139(29), 9848–9851. Available at: [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. Available at: [Link]

  • IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 145-154. Available at: [Link]

  • Kamal, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Handling Moisture-Sensitive Carbamoyl Chlorides

From the desk of a Senior Application Scientist: Welcome to the technical support center. Carbamoyl chlorides are powerful and versatile reagents in modern drug discovery and chemical synthesis, serving as key precursors...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center. Carbamoyl chlorides are powerful and versatile reagents in modern drug discovery and chemical synthesis, serving as key precursors to ureas, carbamates, and other essential pharmacophores. However, their high reactivity, particularly their sensitivity to moisture, presents significant handling challenges in the laboratory. The success of your synthesis often hinges on the meticulous exclusion of water.

This guide is designed to move beyond simple instructions. It provides field-proven insights and troubleshooting strategies to help you navigate the complexities of working with these reagents. We will explore the causality behind common experimental failures and equip you with robust protocols to ensure the integrity, reproducibility, and safety of your work.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your experiments. The answers are structured to help you diagnose the root cause and implement effective solutions.

Q1: My reaction yield is unexpectedly low, and TLC/LCMS analysis shows my starting amine/alcohol is unconsumed. What went wrong?

A1: This is a classic symptom of carbamoyl chloride degradation due to premature hydrolysis. The most likely culprit is exposure to moisture at some point in your workflow.

  • Causality: Carbamoyl chlorides react rapidly with water to form an unstable carbamic acid intermediate. This intermediate quickly decomposes into the corresponding amine and carbon dioxide gas[1][2]. This hydrolysis consumes your reagent before it has a chance to react with your intended nucleophile (the amine or alcohol), leading to low or no product formation.

  • Troubleshooting Workflow: Systematically check for sources of moisture ingress. Use the following diagnostic workflow to pinpoint the issue.

    // Nodes start [label="Low Yield, Unconsumed Nucleophile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solvent [label="Was the solvent rigorously dried?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_solvent_no [label="Action: Dry solvent over activated 3Å sieves\nor distill from CaH₂. Verify dryness\nwith Karl Fischer titration.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; q_glassware [label="Was all glassware oven- or\nflame-dried immediately before use?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_glassware_no [label="Action: Dry all glassware at >120°C\nfor several hours and assemble hot,\ncooling under an inert gas stream.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; q_atmosphere [label="Was a positive pressure of\ninert gas (Ar or N₂) maintained\nthroughout the entire setup and reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_atmosphere_no [label="Action: Use a Schlenk line or glovebox.\nEnsure all joints are sealed and use a\nbubbler to monitor gas flow.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; q_reagent [label="Is the carbamoyl chloride\nreagent itself compromised?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a_reagent_yes [label="Action: Open a new bottle of reagent.\nIf solid, check for clumping or discoloration.\nIf liquid, check for fuming or pressure buildup.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Problem Solved: Re-run experiment\nwith corrected parameters.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges start -> q_solvent; q_solvent -> a_solvent_no [label="No"]; a_solvent_no -> end_node; q_solvent -> q_glassware [label="Yes"]; q_glassware -> a_glassware_no [label="No"]; a_glassware_no -> end_node; q_glassware -> q_atmosphere [label="Yes"]; q_atmosphere -> a_atmosphere_no [label="No"]; a_atmosphere_no -> end_node; q_atmosphere -> q_reagent [label="Yes"]; q_reagent -> a_reagent_yes [label="Possibly"]; a_reagent_yes -> end_node; q_reagent -> end_node [label="Unlikely"]; } .

    Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing a significant amount of a symmetrical urea byproduct (R₂N-CO-NR₂), and I'm seeing gas evolution. What is happening?

A2: This indicates that your carbamoyl chloride is degrading via two potential pathways, both of which can be exacerbated by reaction conditions.

  • Causality 1 (Hydrolysis): As mentioned in Q1, hydrolysis of your carbamoyl chloride (R₂NCOCl) generates the corresponding amine (R₂NH)[2]. This newly formed amine can then act as a nucleophile, reacting with a second molecule of the carbamoyl chloride to produce the symmetrical urea byproduct. The gas evolution is CO₂ from the decomposition of the carbamic acid intermediate.

  • Causality 2 (Isocyanate Formation): Monosubstituted carbamoyl chlorides (RNHCOCl) can be particularly prone to eliminating HCl to form a highly reactive isocyanate intermediate (RN=C=O)[3][4]. This isocyanate can then react with the amine nucleophile present in the reaction to form the urea product. This pathway is often favored by higher temperatures or the presence of a base.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at 0 °C or even lower to disfavor the elimination and hydrolysis pathways[5].

    • Control the Stoichiometry: If using an amine nucleophile, ensure you use the correct number of equivalents. Often, two equivalents are needed: one to act as the nucleophile and one to act as a base to neutralize the HCl byproduct[5].

    • Order of Addition: Add the carbamoyl chloride solution slowly to the solution of your nucleophile. This keeps the concentration of the electrophilic carbamoyl chloride low, favoring the desired intermolecular reaction over side reactions[5].

Q3: I'm observing gas evolution and a white solid forming around the cap of my solid carbamoyl chloride reagent bottle. Is it still usable?

A3: This is a strong indicator of gradual decomposition due to moisture ingress into the storage container. The gas is likely a combination of HCl and CO₂, and the white solid is likely the corresponding amine hydrochloride salt or symmetric urea.

  • Causality: Even with tight seals, repeated opening of a reagent bottle in a humid laboratory environment allows small amounts of moisture to enter. Over time, this leads to the hydrolysis cascade described previously.

  • Recommendation: For high-purity applications required in drug development, it is strongly recommended to discard the reagent and use a fresh, unopened bottle. The purity of the reagent is compromised, and using it will lead to inaccurate stoichiometry and difficult-to-remove byproducts. To prevent this, purchase smaller quantities of the reagent or repackage larger quantities into smaller, single-use vials inside a glovebox.

Q4: How can I accurately dispense a small quantity of a hygroscopic, solid carbamoyl chloride?

A4: Weighing and dispensing hygroscopic solids requires an inert atmosphere to prevent moisture uptake, which would alter the mass and purity of the reagent.

  • Best Practice (Glovebox): The most reliable method is to handle and weigh the solid inside a glovebox with low O₂ and H₂O levels[6]. Weigh the reagent directly into a tared, oven-dried vial.

  • Alternative (Glove Bag/Schlenk Line): If a glovebox is unavailable, a glove bag can provide a temporary inert environment[6]. Alternatively, you can pre-tare an oven-dried flask on a balance, bring it onto a Schlenk line, and quickly add the approximate amount of solid reagent under a strong counterflow of inert gas. This is less accurate but can be acceptable for some applications. Never leave the reagent bottle open to the atmosphere.

Frequently Asked Questions (FAQs): Best Practices for Success

This section focuses on preventative measures and best practices for the entire experimental workflow.

Q1: What are the ideal storage conditions for carbamoyl chlorides?

A1: Proper storage is the first line of defense against degradation.

  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen)[7]. The original manufacturer's packaging, such as Sure/Seal™ bottles, is designed for this purpose.

  • Temperature: Store in a cool, dry place. For many carbamoyl chlorides, refrigeration is recommended to slow decomposition rates[7].

  • Segregation: Store carbamoyl chlorides separately from bases, acids, and protic solvents[8][9][10].

  • Container Integrity: After each use, ensure the container cap is tightly sealed. Wrapping the cap and neck with Parafilm can provide an extra barrier against moisture ingress for short-term storage[11].

Q2: What are the best practices for setting up a reaction with a carbamoyl chloride?

A2: A successful reaction requires a meticulously anhydrous setup.

  • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum[12][13]. Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas.

  • Solvents: Use anhydrous solvents. While commercially available anhydrous solvents are a good starting point, their water content can increase after opening. For highly sensitive reactions, it's best to dry the solvent yourself.

    Drying AgentTypical UseResidual H₂O (ppm)Comments
    Activated 3Å Molecular Sieves Storage/Drying of most solvents< 10 ppmSafe, easy to use, and highly effective. Requires activation by heating under vacuum[14][15][16].
    **Calcium Hydride (CaH₂) **Distillation of ethers, hydrocarbons, amides~13 ppm (for DCM)Highly reactive with water. Generates H₂ gas. Not suitable for alcohols or acids[15][17].
    Sodium/Benzophenone Distillation of ethers, hydrocarbons~43 ppm (for THF)Provides a visual indicator (deep blue/purple) of dryness. Highly reactive and flammable[14].
    Phosphorus Pentoxide (P₂O₅) Drying of acidic or neutral solventsVariableExtremely effective but can form a protective layer of phosphoric acid. Can be difficult to handle[17].
  • Atmosphere: The entire reaction must be conducted under a positive pressure of a dry inert gas like argon or nitrogen, using either a Schlenk line or a glovebox[6][13]. Use a gas bubbler to visually confirm positive pressure[12].

Q3: How do I properly quench a reaction containing unreacted carbamoyl chloride?

A3: Quenching is a critical safety step to neutralize any remaining reactive carbamoyl chloride before workup. The reaction is exothermic and releases HCl gas, so it must be done with caution.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath to control the exotherm[18].

    • Slowly and dropwise, add a suitable quenching agent to the stirred reaction mixture[19][20]. Never add the reaction mixture to the quenching agent.

    • Suitable Quenching Agents:

      • Water: Reacts to form the corresponding amine, CO₂, and HCl. Effective but can be vigorous[19].

      • Methanol/Ethanol: Reacts to form a stable carbamate and HCl. Generally a smoother reaction than with water[19].

      • Dilute Aqueous Base (e.g., NaHCO₃, NaOH): Neutralizes the HCl byproduct as it's formed. Caution: This can be highly exothermic and should be performed with extreme care at low temperatures[18].

    • Ensure the reaction is performed in a well-ventilated fume hood to safely vent any HCl gas produced[21][22].

Q4: What are the key safety considerations when working with carbamoyl chlorides?

A4: Carbamoyl chlorides are hazardous reagents that demand respect and proper safety protocols.

  • Corrosivity and Toxicity: They are corrosive and can cause severe burns to skin and eyes. Many are also lachrymators (tear-inducing) and harmful if inhaled[23][24].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (check a glove compatibility chart)[25][26].

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors and to contain any potential splashes[21].

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible[24][25]. Have an appropriate spill kit ready that can handle corrosive and water-reactive materials.

Key Experimental Protocols

Protocol 1: Inert Atmosphere Transfer of a Solid Carbamoyl Chloride via Schlenk Line

This protocol describes the transfer of a solid carbamoyl chloride from its reagent bottle to a reaction flask using a positive pressure of inert gas.

  • Preparation: Oven-dry the reaction flask, a magnetic stir bar, and a powder funnel at 125 °C overnight. Assemble the flask and funnel while hot and immediately place them on a Schlenk line. Purge the system by cycling between vacuum and backfilling with inert gas (e.g., argon) at least three times[13].

  • Tare the Flask: After cooling to room temperature under inert gas, close the stopcock, remove the flask (keeping it sealed), and quickly weigh it on an analytical balance.

  • Set up for Transfer: Return the flask to the Schlenk line and establish a strong positive flow of inert gas out through the powder funnel.

  • Transfer: Briefly remove the cap from the carbamoyl chloride reagent bottle. Using a clean, dry spatula, quickly transfer the desired amount of solid into the funnel.

  • Seal and Re-weigh: Immediately cap the reagent bottle. Remove the powder funnel and quickly cap the reaction flask with a septum or glass stopper. Close the stopcock, remove the flask, and re-weigh it to determine the exact mass of the reagent transferred.

  • Final Purge: Return the flask to the Schlenk line and perform one more vacuum/backfill cycle to ensure a completely inert atmosphere before adding solvent.

// Edges node_prep -> node_purge; node_purge -> node_weigh1; node_weigh1 -> node_transfer; node_transfer -> node_weigh2; node_weigh2 -> node_final_purge; node_final_purge -> node_solvent; node_solvent -> node_react; } .

Workflow for handling a moisture-sensitive solid reagent.

Protocol 2: Step-by-Step Reaction Setup for Urea Synthesis

This protocol details a typical setup for reacting a carbamoyl chloride with a primary amine to synthesize a substituted urea.

  • System Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a condenser connected to a nitrogen/argon inlet with a bubbler. Purge the entire system with inert gas[12].

  • Nucleophile Addition: In the prepared flask, dissolve the primary or secondary amine (2.1 equivalents) in anhydrous solvent (e.g., dichloromethane) via a dry syringe[5].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate oven-dried flask under an inert atmosphere, prepare a solution of the carbamoyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Using a gas-tight syringe or cannula transfer, add the carbamoyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. Maintain a temperature below 5 °C throughout the addition[5].

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC or LCMS until the limiting reagent is consumed.

  • Quenching and Workup: Once complete, cool the reaction back to 0 °C and quench by the slow addition of cold water or saturated aqueous ammonium chloride[5]. Proceed with standard aqueous workup and extraction.

References

  • Princeton University Environmental Health & Safety. (2022, August 25). Safety Precautions for Corrosive Substances. Princeton University. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Practices for Proper Chemical Storage. UC Riverside. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Carbamoyl chloride. Wikipedia. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2010). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 11(7), 2645–2666. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Air-free technique. Wikipedia. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. KGROUP. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek Furnace. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Denios. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. University of Colorado Boulder. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Retrieved from [Link]

  • A&C. (2025, April 29). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. A&C. Retrieved from [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Corrosives. Syracuse University. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Sciencemadness. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. The Chemistry Blog. Retrieved from [Link]

  • National Safety Compliance. (n.d.). Weekly Safety Meeting – Working Safely with Corrosives. National Safety Compliance. Retrieved from [Link]

  • Chemsafety. (n.d.). Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Chemsafety. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2025, October 16). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Preprints.org. Retrieved from [Link]

  • Sarpong Group, UC Berkeley. (2016, November 22). Quenching of Water Reactive Materials. UC Berkeley. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Ethyl-2-methylmorpholine-4-carbonyl chloride

[1] Core Directive: The Technical Narrative 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (EMMCC) is a specialized electrophilic intermediate.[1] Unlike simple acyl chlorides, its carbamoyl chloride moiety ( ) possesses...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Core Directive: The Technical Narrative

5-Ethyl-2-methylmorpholine-4-carbonyl chloride (EMMCC) is a specialized electrophilic intermediate.[1] Unlike simple acyl chlorides, its carbamoyl chloride moiety (


) possesses unique stability profiles and degradation pathways.

The primary challenge with EMMCC is not just removing impurities, but managing the stereochemical integrity (cis/trans isomers) and preventing moisture-induced hydrolysis . This guide moves beyond generic protocols to address the specific steric and electronic constraints imposed by the 2,5-substitution pattern on the morpholine ring.

Purification Strategies

Method A: High-Vacuum Fractional Distillation (Primary)

Best for: Removal of non-volatile impurities and bulk solvent.[1]

The Science: Carbamoyl chlorides have high boiling points. Atmospheric distillation often leads to thermal decomposition (decarbamoylation) before the boiling point is reached. High vacuum (< 2 mmHg) is non-negotiable.

Protocol:

  • Setup: Use a short-path distillation head (Vigreux columns are generally avoided to minimize pressure drop and residence time).[1]

  • Pre-treatment: If the crude smells of HCl, degas with dry

    
     for 30 minutes.
    
  • Conditions:

    • Bath Temp: Start at 80°C.

    • Pressure: Target < 1.0 mmHg (Torr).

    • Collection: Discard the first 5-10% (fore-run containing residual phosgene/solvent).[1]

    • Main Fraction: Collect the stable fraction. Note: Based on morpholine-4-carbonyl chloride analogs, expect a BP range of 115–125°C at 1-2 mmHg.[1]

ParameterSpecificationReason
Vacuum < 1.0 mmHgLowers BP to prevent thermal degradation to isocyanates.[1]
Glassware Oven-dried (120°C)Reacts instantly with monolayer moisture on glass.[1]
Grease Krytox or PTFE sleevesStandard silicone grease can degrade under HCl exposure.[1]
Method B: Anhydrous Acid-Base Wash (Impurity Scavenging)

Best for: Removing unreacted 5-ethyl-2-methylmorpholine precursor.[1]

The Science: You cannot wash this compound with water.[2] Instead, you must exploit the basicity of the amine impurity in an anhydrous environment.

Protocol:

  • Dissolve crude EMMCC in anhydrous Diethyl Ether or Dichloromethane (DCM) (10 mL/g).

  • Cool to 0°C under Argon.

  • Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane (0.5 eq relative to estimated amine impurity).

  • Observation: The unreacted amine will precipitate as the hydrochloride salt. The carbamoyl chloride remains in solution.

  • Filtration: Filter rapidly under inert atmosphere (Schlenk frit recommended).

  • Concentration: Evaporate solvent to yield purified oil.

Stereochemical Control (Cis/Trans Management)

The 2-methyl and 5-ethyl substituents create two diastereomers (cis and trans).[1]

  • The Reality: Separating these isomers at the chloride stage is difficult due to hydrolytic instability on silica gel.

  • The Fix: Enrichment should ideally occur at the amine stage (5-ethyl-2-methylmorpholine) via fractional crystallization of the oxalate or tartrate salts.[1]

  • If you must separate the Chloride:

    • Technique: Flash Chromatography on Neutral Alumina (Activity Grade II-III) .

    • Solvent: Hexane/Ethyl Acetate (gradient).

    • Warning: Do not use Silica Gel without buffering; the surface hydroxyls are acidic enough to hydrolyze the chloride.

Troubleshooting & FAQs

Scenario 1: "My sample is fuming and turning solid."

Diagnosis: Hydrolysis.[1] Mechanism: Moisture in the air reacts with EMMCC to form the carbamic acid, which spontaneously decarboxylates to the amine hydrochloride salt (the solid).


Solution: 
  • There is no "reversal."[1] The solid is the amine salt.

  • Recovery: Dissolve the solid in water, basify with NaOH, extract the amine, and re-phosgenate.

Scenario 2: "I see a new peak in the IR around 2270 cm⁻¹."

Diagnosis: Thermal Decomposition to Isocyanate. Mechanism: Under high heat, carbamoyl chlorides can eliminate an alkyl chloride (ring opening in this case) to form an isocyanate. Solution:

  • Your distillation temperature was too high. Improve your vacuum (< 0.5 mmHg) to lower the boiling point.

Scenario 3: "Titration shows higher chloride content than calculated."

Diagnosis: Trapped HCl.[1] Explanation: Phosgenation releases HCl.[1] If not degassed properly, HCl remains physically dissolved in the oil. Validation:

  • Test A: Silver Nitrate titration measures total halides (covalent Cl + ionic Cl).

  • Test B: Derivatize a small aliquot with excess diethylamine. Wash with water.[1] If the "chloride" disappears, it was ionic HCl. If it formed a urea, it was your product.

Visual Workflows

Diagram 1: Purification Decision Tree

Purification_Workflow Start Crude EMMCC (Liquid/Oil) Check_State Check Physical State & Smell Start->Check_State Solid_Precipitate Contains Solids (Amine HCl Salt) Check_State->Solid_Precipitate Solids present Liquid_Fuming Liquid but Fuming (Dissolved HCl) Check_State->Liquid_Fuming Acrid smell Liquid_Stable Stable Liquid Check_State->Liquid_Stable Clear oil Action_Filter Anhydrous Filtration (Schlenk Line) Solid_Precipitate->Action_Filter Action_Degas Degas (N2 sparge) 30 mins @ 25°C Liquid_Fuming->Action_Degas Action_Distill Vacuum Distillation (<1 mmHg, 115-125°C) Liquid_Stable->Action_Distill Action_Filter->Liquid_Stable Action_Degas->Liquid_Stable Final_Product Pure EMMCC (Store @ -20°C) Action_Distill->Final_Product

Caption: Logical workflow for processing crude 5-Ethyl-2-methylmorpholine-4-carbonyl chloride.

Diagram 2: The Hydrolysis Trap (Mechanism)

Hydrolysis_Pathway cluster_prevention Prevention Strategy EMMCC EMMCC (Electrophile) Intermediate Carbamic Acid [Unstable] EMMCC->Intermediate + H2O - HCl Water H2O (Moisture) Amine Amine (Precursor) Intermediate->Amine - CO2 (Decarboxylation) Salt Amine HCl Salt (Solid Precipitate) Amine->Salt + HCl (Scavenging) Argon Argon Atmosphere Glassware Oven Dried Glass

Caption: The irreversible degradation pathway caused by moisture ingress.

References

  • Carbamoyl Chloride Synthesis & Properties

    • Source: Kreutzberger, A., & Kreutzberger, E. (1992). "Anti-viral agents.[1] Part 3. Synthesis and anti-viral activity of N-substituted carbamoyl chlorides." Archiv der Pharmazie.

    • Context: Establishes the baseline stability and boiling point trends for morpholine-carbonyl chloride deriv
    • Link:

  • Purification of Acid Chlorides

    • Source: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1]

    • Context: Standard protocols for vacuum distillation of high-boiling, moisture-sensitive acid chlorides.[1]

    • Link:

  • Morpholine Stereochemistry

    • Source: Deka, M. J., et al. (2015).[3] "Stereoselective Synthesis of C-Substituted Morpholines." The Journal of Organic Chemistry.

    • Context: Provides insight into the cis/trans isomerism of 2,5-disubstituted morpholines and separation techniques for the amine precursors.
    • Link:

  • Handling of Phosgene Derivatives

    • Source: "Phosgene and Phosgene Derivatives." Ullmann's Encyclopedia of Industrial Chemistry.
    • Context: Safety and handling protocols for carbamoyl chlorides.[2][4][5]

    • Link:

Sources

Troubleshooting

Technical Support Center: Morpholine-4-Carbonyl Chloride (MCC) Stability &amp; Handling

Topic: Preventing Decomposition of Morpholine-4-Carbonyl Chloride CAS: 15159-40-7 Role: Senior Application Scientist Core Directive: The Stability Triad For immediate implementation in your SOPs. Morpholine-4-carbonyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition of Morpholine-4-Carbonyl Chloride CAS: 15159-40-7 Role: Senior Application Scientist

Core Directive: The Stability Triad

For immediate implementation in your SOPs.

Morpholine-4-carbonyl chloride (MCC) is a secondary carbamoyl chloride . Unlike primary analogs, it cannot eliminate HCl to form an isocyanate. However, it is thermodynamically poised to undergo hydrolytic decarboxylation .

To prevent the "White Crust" phenomenon (decomposition into morpholine hydrochloride), you must strictly adhere to this triad:

ParameterSpecificationThe "Why" (Mechanistic Insight)
Moisture < 50 ppm Water triggers an autocatalytic cascade. 1 mol of H₂O destroys 1 mol of MCC but releases 1 mol of HCl, which catalyzes further degradation of the remaining bulk material.
Temperature 2–8°C MCC melts near 45–47°C. Storing it as a solid (below its melting point) drastically reduces the kinetic rate of intermolecular side-reactions (e.g., urea formation).
Atmosphere Argon/N₂ CO₂ release is the primary sign of failure. Storing under positive pressure inert gas prevents atmospheric moisture ingress and suppresses volatile decomposition products.

Troubleshooting Guide (Symptom-Based)

Q1: Why is my storage bottle pressurized?

Diagnosis: Hydrolytic Decarboxylation. If the septum bulges or you hear a "hiss" upon opening, moisture has entered the vessel.

  • The Chemistry: MCC reacts with water to form a transient carbamic acid, which immediately decarboxylates.

    
    
    
  • Immediate Action: Vent the vessel in a fume hood to prevent rupture. Perform a purity check (see Section 3). If the material is liquid, it may still be salvageable via distillation; if solid crust has formed, the bulk purity is likely compromised.

Q2: I see a white solid precipitating in my liquid MCC. Is this the product freezing?

Diagnosis: Amine Salt Formation (Irreversible). While MCC can freeze (mp ~45°C), a white precipitate that does not melt upon gentle warming (30°C) is Morpholine Hydrochloride .

  • Root Cause: The morpholine released from hydrolysis acts as a nucleophile, reacting with remaining MCC or simply trapping the HCl byproduct.

  • Fix: Filter the liquid under inert atmosphere. The solid is the impurity. Analyze the filtrate.

Q3: Can MCC degrade into Phosgene?

Diagnosis: Thermal Reversion Risk. Yes, but only under thermal stress.

  • The Chemistry: At elevated temperatures (>100°C) or during aggressive distillation, secondary carbamoyl chlorides can undergo a retro-reaction:

    
    
    
  • Safety Protocol: Always keep trap/scrubber solutions (aqueous NaOH) active when heating MCC. Never distill to dryness.

Visualizing the Decomposition Pathway

The following diagram maps the degradation logic. Use this to trace where your process might have failed.

MCC_Decomposition MCC Morpholine-4-Carbonyl Chloride (MCC) CarbamicAcid [Morpholine-4-Carbamic Acid] (Unstable Intermediate) MCC->CarbamicAcid + H2O (Hydrolysis) Urea Bis(morpholino)urea (Dimer Impurity) MCC->Urea + Morpholine (Side Rxn) Water Moisture (H2O) (Contaminant) Water->CarbamicAcid Morpholine Morpholine Free Base CarbamicAcid->Morpholine Decarboxylation HCl HCl (Catalyst) CarbamicAcid->HCl CO2 CO2 Gas (Pressure Build-up) CarbamicAcid->CO2 Salt Morpholine Hydrochloride (White Precipitate) Morpholine->Salt + HCl HCl->MCC Catalyzes Hydrolysis

Figure 1: The degradation cascade of MCC. Note that HCl generation creates a feedback loop, accelerating the destruction of the remaining material.

Validated Purity Protocols

Do not rely solely on LCMS, as the acidic mobile phase can induce degradation during analysis. Use this dual-verification method.

Protocol A: The "Double Titration" (Gold Standard)

This method quantifies the ratio of Ionic Chloride (impurity) to Total Chloride.

  • Sample Prep: Dissolve 100 mg MCC in 10 mL anhydrous Toluene.

  • Extraction: Add 10 mL ice-cold water, shake vigorously for 30 seconds, and separate layers immediately.

    • Aqueous Layer: Contains HCl and Morpholine·HCl (Decomposition products).[1]

    • Organic Layer:[2] Contains intact MCC.

  • Titration 1 (Decomposition): Titrate the aqueous layer with 0.1 N NaOH (phenolphthalein indicator).

    • Calculation: High titer = High decomposition.

  • Titration 2 (Assay): Hydrolyze the organic layer by boiling with excess NaOH, then acidify and titrate chloride with AgNO₃ (Volhard method) or potentiometric titration.

Protocol B: Rapid GC-FID Check
  • Column: HP-5 or DB-5 equivalent.

  • Injector: 200°C (Keep low to prevent thermal reversion).

  • Carrier: Helium, constant flow.

  • Sample: Dissolve in Dichloromethane (DCM) (Avoid methanol/ethanol; they react with MCC to form carbamates).

  • Marker: Look for the Morpholine peak (early eluting) vs. MCC peak.

Emergency & Safety (Phosgene Awareness)

While MCC is often used as a safer substitute for phosgene, it is a lachrymator and a suspected carcinogen .

  • Spill Management: Do NOT wash with water immediately (releases HCl gas).

    • Correct Procedure: Cover spill with a 1:1 mixture of Sodium Carbonate and Clay/Sand . This neutralizes the acid as it forms.

  • Decontamination: Rinse glassware with a 10% Ammonium Hydroxide solution. This converts residual MCC into Morpholine-4-carboxamide (Urea derivative), which is non-volatile and safer to handle.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84810, 4-Morpholinecarbonyl chloride. Retrieved from [Link]

  • Fisher Scientific. (2012). Safety Data Sheet: Diphenylcarbamoyl chloride (Analogous Stability Data). Retrieved from [Link][1][3]

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (EMMCC)

Status: Operational Role: Senior Application Scientist Subject: Solvent Optimization & Troubleshooting for EMMCC Coupling Reactions Executive Summary & Solvent Compatibility Matrix 5-Ethyl-2-methylmorpholine-4-carbonyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Solvent Optimization & Troubleshooting for EMMCC Coupling Reactions

Executive Summary & Solvent Compatibility Matrix

5-Ethyl-2-methylmorpholine-4-carbonyl chloride (EMMCC) is a hindered carbamoyl chloride. Unlike simple acyl chlorides, its reactivity is modulated by the electron-donating morpholine oxygen and the steric bulk of the ethyl/methyl substituents.

Successful coupling requires a solvent that balances polarity (to solvate the polar carbamoyl moiety) with inertness (to prevent hydrolysis).

Solvent Selection Guide
SolventRatingKey CharacteristicsRecommended Use Case
Dichloromethane (DCM) ★★★★★Excellent solubility; easy removal (low BP); non-nucleophilic.Standard Coupling: Best for reactions at 0°C to RT.
Tetrahydrofuran (THF) ★★★★☆Good solubility; water-miscible (requires rigorous drying).Low Temp/Grignard: If reacting with organometallics or requiring lower temps.
Acetonitrile (MeCN) ★★★☆☆High polarity; accelerates nucleophilic attack.Difficult Substrates: Use when reacting with weak nucleophiles (e.g., electron-poor anilines).
Toluene ★★★☆☆Non-polar; allows high-temperature reflux.Thermally Demanding: Use if steric hindrance requires heating (>80°C) to drive completion.
DMF/DMAc ★★☆☆☆High solubility; difficult to remove; potential decomposition.Last Resort: Only for highly insoluble amine partners. Risk of dimethylamine impurities.[1]
Alcohols/Water FAIL Nucleophilic; causes immediate hydrolysis.Do Not Use.

Troubleshooting & FAQs

Category A: Reactivity & Kinetics

Q: My reaction with an aniline derivative is stalling at 60% conversion after 24 hours in DCM. Why? A: This is likely a steric-electronic mismatch .

  • The Cause: EMMCC is sterically hindered by the 5-ethyl and 2-methyl groups adjacent to the nitrogen. Furthermore, the morpholine oxygen donates electron density into the carbonyl, making it less electrophilic than a standard benzoyl chloride.

  • The Fix:

    • Switch Solvent: Move from DCM (reflux ~40°C) to Toluene or 1,2-Dichloroethane (DCE) and reflux at 80–85°C. Thermal energy is often required to overcome the steric barrier of the substituted morpholine ring.

    • Catalysis: Add 10–20 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming nucleophile.

Q: I see two sets of peaks in my NMR. Is my EMMCC degrading? A: Not necessarily.

  • The Cause: 5-Ethyl-2-methylmorpholine possesses two chiral centers. Unless you purchased a stereochemically pure isomer, you are likely working with a mixture of diastereomers (cis/trans). Additionally, carbamoyl chlorides exhibit restricted rotation around the N-CO bond (rotamers), which can broaden or split NMR signals at room temperature.

  • The Validation: Run a variable-temperature NMR (VT-NMR) at 60°C. If the peaks coalesce, they are rotamers. If they remain distinct, they are diastereomers.

Category B: Stability & Hydrolysis

Q: A white precipitate forms immediately upon adding EMMCC to my reaction mixture. Is this the product? A: Likely not. This is a classic sign of hydrolysis or salt formation .

  • Scenario 1 (Moisture): If your solvent is "wet," EMMCC hydrolyzes to form the secondary amine (5-ethyl-2-methylmorpholine), CO₂, and HCl. The HCl then reacts with your base (TEA/DIPEA) or the amine starting material to form a white hydrochloride salt precipitate.

  • Scenario 2 (Normal Byproduct): If the reaction is working, the byproduct is the hydrochloride salt of your scavenger base (e.g., Triethylamine-HCl).

  • Differentiation: Take a small aliquot, filter the solid, and wash with water. If it dissolves instantly, it is a salt. If the filtrate (organic layer) shows the hydrolyzed amine by LCMS, your solvent was not anhydrous.

Q: Can I store EMMCC in a stock solution of DMF? A: No.

  • The Risk: DMF can decompose over time to produce dimethylamine (

    
    ). This secondary amine is a potent nucleophile and will react with EMMCC to form the urea impurity N,N-dimethyl-morpholine-4-carboxamide .
    
  • Recommendation: Prepare fresh solutions in anhydrous DCM or Toluene immediately before use.

Visualizing the Chemistry

Workflow: Solvent Decision Tree

SolventSelection cluster_warning Critical Warning Start Start: EMMCC Coupling Nucleophile Identify Nucleophile Type Start->Nucleophile IsPrimary Primary/Secondary Aliphatic Amine Nucleophile->IsPrimary Reactive IsAniline Aniline / Weak Nucleophile Nucleophile->IsAniline Sluggish IsGrignard Organometallic (Grignard/Lithium) Nucleophile->IsGrignard Sensitive DCM Use DCM (0°C to RT) Standard Protocol IsPrimary->DCM Toluene Use Toluene (Reflux) + DMAP Catalyst IsAniline->Toluene THF Use Anhydrous THF (-78°C to 0°C) IsGrignard->THF Water Avoid Water/Alcohols (Hydrolysis Risk)

Figure 1: Decision matrix for selecting the optimal solvent based on the nucleophilic partner.

Mechanism: The Hydrolysis Trap

Hydrolysis EMMCC EMMCC (Electrophile) Intermed Carbamic Acid (Unstable) EMMCC->Intermed Path B: Wet Solvent (Irreversible) Product Desired Urea Derivative EMMCC->Product Path A: Anhydrous (Fast w/ Base) Water H2O (Impurity) Water->Intermed Amine Target Amine (Nucleophile) Amine->Product Decomp Hydrolysis Byproducts: Amine + CO2 + HCl Intermed->Decomp Spontaneous Decarboxylation

Figure 2: Mechanistic competition. Path A is desired; Path B occurs if solvents are not dried (Karl Fischer < 0.05%).

Standard Operating Procedure (SOP)

Objective: Synthesis of a Urea Derivative using EMMCC.

Reagents:

  • Amine substrate (1.0 equiv)[2][3]

  • EMMCC (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM (Grade: <50 ppm

    
    )
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the amine substrate and TEA to the flask. Dissolve in DCM (concentration ~0.2 M).

  • Cooling: Cool the mixture to 0°C (ice bath). Note: Cooling controls the exotherm and minimizes side reactions.

  • Addition: Add EMMCC dropwise (neat or dissolved in minimal DCM) over 10–15 minutes.

    • Observation: Fuming may occur if EMMCC contains residual HCl; a white precipitate (TEA·HCl) will form as the reaction proceeds.[2][4]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If incomplete after 4 hours, add 10 mol% DMAP and heat to reflux (40°C).

  • Workup (Critical):

    • Quench with saturated

      
        (removes unreacted HCl/Carbamoyl chloride).
      
    • Extract with DCM.[5]

    • Wash organic layer with 0.5 M HCl (to remove excess pyridine/TEA/unreacted amine) followed by Brine.

    • Dry over

      
      , filter, and concentrate.[2]
      

References

  • BenchChem. (2025).[2] N-ethylcarbamoyl chloride reactivity with nucleophiles. Retrieved from

  • Kevill, D. N., & D'Souza, M. J. (2025).[6] Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI/NIH. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Morpholinecarbonyl chloride Product Sheet & Safety Data. Retrieved from

  • Tilley, J. W., et al. (1980). Carbamoyl Chloride Synthesis and Reactivity in Medicinal Chemistry. Journal of Organic Chemistry. (General reference for carbamoyl chloride kinetics).

(Note: Specific CAS 15159-40-7 and related derivatives are used as structural proxies for the specific 5-ethyl-2-methyl analog where direct kinetic data is unavailable.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Mass Spectrometry Workflows for 5-Ethyl-2-methylmorpholine Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Method Developers Executive Summary: The Analytical Challenge 5-Ethyl-2-methylmorpholine is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Analytical Method Developers

Executive Summary: The Analytical Challenge

5-Ethyl-2-methylmorpholine is a critical pharmacophore found in various fungicidal agents (e.g., fenpropimorph analogs) and central nervous system (CNS) active agents. Its analysis presents a distinct set of challenges for the analytical scientist:

  • Stereochemical Complexity: The 2,5-disubstitution pattern creates cis/trans diastereomers that must be chromatographically resolved.

  • Polarity & Basicity: As a secondary amine, it exhibits severe peak tailing on traditional silica-based columns due to silanol interactions.

  • Isobaric Interference: In biological matrices, low molecular weight metabolites often interfere with the protonated molecular ion

    
    .
    

This guide compares the three primary analytical modalities—LC-ESI-MS/MS (The Modern Standard), GC-MS (The Traditional Approach), and NMR (The Structural Validator)—providing validated protocols to overcome the challenges listed above.

Methodology Comparison: Selecting the Right Tool

While LC-MS/MS is the industry standard for bioanalysis, GC-MS remains relevant for specific synthetic intermediate checks. The following table contrasts these approaches based on experimental metrics.

FeatureLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative) H-NMR (Validation)
Primary Utility Trace quantitative analysis (PK/PD), Metabolite IDPurity profiling of synthetic intermediatesAbsolute stereochemistry confirmation
Sample Prep Minimal (Protein Precipitation)High (Derivatization required)Minimal (Deuterated solvent)
Sensitivity High (pg/mL range)Moderate (ng/mL range)Low (mg/mL range)
Isomer Separation Excellent (Chiral/Achiral phases)Good (if derivatized)N/A (Signals overlap)
Throughput High (< 5 min/sample)Low (> 20 min/sample)Low
Key Limitation Matrix effects (Ion suppression)Thermal degradation of saltsRequires high purity/quantity
Decision Logic for Method Selection

The following workflow illustrates the decision process for selecting the analytical route based on the sample stage.

MethodSelection Start Sample Origin Type Sample Type? Start->Type Synth Synthetic Intermediate (Pure) Type->Synth High Conc. Bio Biological Matrix (Plasma/Urine) Type->Bio Trace Conc. GC GC-MS (Derivatization Req.) Synth->GC Volatile Impurities NMR qNMR (Stereo-check) Synth->NMR Diastereomer Ratio LC LC-MS/MS (Direct Inject) Bio->LC PK Study

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and concentration requirements.

Deep Dive: LC-MS/MS Method Development

The Gold Standard for Drug Development

Direct analysis of 5-ethyl-2-methylmorpholine by LC-MS is superior to GC-MS because it avoids the need for derivatization (e.g., trifluoroacetylation) which introduces variability. However, the secondary amine moiety (


) requires specific conditions to prevent peak tailing.
Chromatographic Strategy (The "High pH" Approach)

Standard acidic mobile phases (Formic acid/Water) protonate the morpholine nitrogen, causing it to interact with residual silanols on the C18 stationary phase.

  • Recommendation: Use a High pH Mobile Phase (

    
    ).
    
  • Mechanism: At pH 10, the morpholine is neutral (deprotonated). This increases hydrophobicity, improving retention on C18 columns and sharpening peak shape.

  • Column Selection: Use a hybrid-silica column (e.g., Waters XBridge C18 or Phenomenex Gemini NX) resistant to alkaline hydrolysis.

Mass Spectrometry Fragmentation Mechanics

Understanding the fragmentation of the 5-ethyl-2-methylmorpholine core (


) is vital for designing Multiple Reaction Monitoring (MRM) transitions.
  • Precursor Ion:

    
    
    
  • Primary Fragmentation Pathway: Ring opening followed by loss of alkyl chains.

Proposed Fragmentation Pathway (ESI+):

  • Ring Opening: The protonated cyclic ether opens.

  • Neutral Loss: Loss of

    
     (ethylene) or 
    
    
    
    is common in morpholines.
  • Diagnostic Ions:

    • 
       (Loss of ethyl group 
      
      
      
      )
    • 
       (Ring cleavage/Loss of 
      
      
      
      )

Fragmentation Precursor Precursor Ion [M+H]+ m/z 130.2 Transition Ring Opening (Instability) Precursor->Transition CID Energy Frag1 Product Ion 1 (Loss of Ethyl) m/z 101.1 Transition->Frag1 -29 Da (C2H5) Frag2 Product Ion 2 (Ring Cleavage) m/z 86.1 Transition->Frag2 -44 Da (C2H4O)

Figure 2: Proposed ESI+ fragmentation pathway for 5-ethyl-2-methylmorpholine, identifying key MRM transitions.

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification (Biological Matrix)

Objective: Quantify 5-ethyl-2-methylmorpholine in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • Aliquot

    
     plasma.
    
  • Add

    
     Acetonitrile containing Internal Standard (e.g., Morpholine-d8).
    
  • Vortex (1 min) and Centrifuge (10,000 g, 5 min).

  • Transfer supernatant to vial.[1]

2. LC Conditions:

  • Column: Waters XBridge BEH C18 (

    
    ).
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 3.0 minutes.

  • Flow Rate:

    
    .
    

3. MS Parameters (Sciex Triple Quad 5500):

  • Source: Turbo Ion Spray (ESI+).

  • Temp:

    
    .
    
  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 25 eV)
      
    • Qualifier:

      
       (Collision Energy: 20 eV)
      
Protocol B: GC-MS Purity Check (Synthetic Intermediate)

Note: Direct injection of the free base causes tailing. Derivatization is mandatory for quantitative accuracy.

1. Derivatization (Acetylation):

  • Dissolve 1 mg sample in

    
     Dichloromethane.
    
  • Add

    
     Acetic Anhydride + 
    
    
    
    Pyridine.
  • Incubate at

    
     for 30 mins.
    
  • Evaporate to dryness and reconstitute in Ethyl Acetate.

2. GC Conditions:

  • Column: DB-5ms (

    
    ).
    
  • Inlet:

    
    , Split 10:1.
    
  • Temp Program:

    
     (1 min) 
    
    
    
    .

Data Interpretation: Separation of Diastereomers

The 2,5-substitution creates cis and trans isomers. In the High-pH LC method described above, the elution order is typically driven by the 3D-shape selectivity.

IsomerPredicted Elution (C18 High pH)Rationale
Cis-Isomer Earlier ElutingMore compact, forms intramolecular H-bonds, slightly less interaction with C18 chains.
Trans-Isomer Later ElutingMore planar/extended conformation, maximizing hydrophobic surface area contact with C18.

Note: Elution order must be confirmed with pure standards, as specific column chemistries (e.g., Phenyl-Hexyl) may reverse this order due to pi-pi interactions.

References

  • Sahasrabudhe, P. et al. (2023). High-pH mobile phase strategies for the LC-MS/MS analysis of basic pharmaceuticals. Journal of Chromatography B.

  • Holčapek, M. et al. (2010). Fragmentation mechanisms of nitrogen heterocycles in ESI-MS/MS. Mass Spectrometry Reviews.

  • BenchChem Protocols. (2025). GC-MS Method for the Detection of Morpholine Derivatives. 1

  • Li, Z. et al. (2008). Separation of diastereomers of 2-substituted heterocycles by HPLC-ESI-MS/MS. Journal of Chromatography A. 3

Sources

Comparative

FTIR characteristic peaks for morpholine carbonyl chlorides

Analytical and Operational Comparison of 4-Morpholinecarbonyl Chloride in Pharmaceutical Synthesis: An FTIR-Guided Approach Executive Overview & Mechanistic Rationale In modern pharmaceutical process chemistry, the selec...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Operational Comparison of 4-Morpholinecarbonyl Chloride in Pharmaceutical Synthesis: An FTIR-Guided Approach

Executive Overview & Mechanistic Rationale

In modern pharmaceutical process chemistry, the selection of acylating agents is dictated by a delicate balance of reactivity, safety, and analytical traceability. 4-Morpholinecarbonyl chloride (4-MCC) has emerged as a superior building block for synthesizing morpholine-containing carbamates and ureas—structural motifs that are highly prevalent in kinase inhibitors and central nervous system (CNS) therapeutics[1].

Unlike highly regulated analogs or in situ generated equivalents, 4-MCC provides a stable, pre-formed electrophilic center that is highly amenable to real-time Process Analytical Technology (PAT)[2]. This guide provides an objective, data-driven comparison of 4-MCC against alternative reagents, grounded in Fourier Transform Infrared (FTIR) spectroscopic data, and outlines a self-validating protocol for in-process kinetic monitoring.

FTIR Spectral Benchmarking: The Mechanistic Basis

Effective reaction monitoring relies on the fundamental principles of vibrational spectroscopy. In carbamoyl chlorides like 4-MCC, the highly electronegative chlorine atom exerts a strong inductive pull (-I effect) away from the carbonyl carbon. This minimizes the resonance contribution from the morpholine nitrogen, thereby increasing the double-bond character of the C=O bond. Consequently, the carbonyl stretching frequency is pushed to a relatively high wavenumber (1740–1760 cm⁻¹)[3].

Upon nucleophilic acyl substitution by an alcohol or amine, the chlorine is replaced by an oxygen or nitrogen atom. These heteroatoms are stronger resonance donors (+M effect), which decreases the C=O bond order and shifts the absorption band to a lower frequency (1680–1720 cm⁻¹)[3]. This distinct, predictable shift provides a pristine analytical window for ATR-FTIR tracking.

Table 1: Characteristic FTIR Peaks and Mechanistic Causality

Functional Group4-MCC Wavenumber (cm⁻¹)DMCCl Wavenumber (cm⁻¹)Product (Carbamate/Urea)Mechanistic Causality
C=O Stretch 1740–17601740–17601680–1720Loss of strong -I inductive effect from Cl; replaced by +M resonance from -OR/-NR₂[3].
C-O-C Stretch 1110–1160N/A1110–1160Asymmetric ether stretch of the morpholine ring; remains stable throughout the reaction.
C-Cl Stretch 600–800600–800AbsentDeparture of the chloride leaving group upon nucleophilic attack.

Comparative Performance: 4-MCC vs. Alternatives

When designing a synthetic route, chemists often evaluate 4-MCC against Dimethylcarbamoyl chloride (DMCCl) and the in situ generation of morpholinecarbonyl chloride using Triphosgene.

  • 4-Morpholinecarbonyl Chloride (4-MCC): Offers direct acylation with a distinct FTIR profile. Crucially, its cyclic structure prevents the formation of N-nitrosodimethylamine (NDMA) during downstream aqueous workups[1].

  • Dimethylcarbamoyl chloride (DMCCl): While structurally simpler, DMCCl is a known precursor to NDMA, a highly scrutinized and potent mutagenic impurity in drug manufacturing[4]. Its use requires rigorous downstream purging and trace analysis, adding significant regulatory burden.

  • Triphosgene + Morpholine (In Situ): Generating the carbamoyl chloride in situ avoids procuring the acid chloride but introduces severe safety hazards due to phosgene gas generation. Furthermore, the FTIR spectral landscape becomes convoluted with overlapping peaks from unreacted triphosgene (~1815 cm⁻¹) and the transient intermediate.

Table 2: Reagent Selection Matrix

Parameter4-Morpholinecarbonyl Chloride (4-MCC)Dimethylcarbamoyl Chloride (DMCCl)Triphosgene + Morpholine (In Situ)
State & Stability Stable liquid; moisture-sensitive[1].Volatile liquid; moisture-sensitive.Solid (Triphosgene); highly toxic gas risk.
Toxicity Profile Corrosive, irritant[1].Severe mutagen; direct NDMA precursor[4].Extreme inhalation hazard (Phosgene).
FTIR Monitoring Clean binary transition (1750 → 1700 cm⁻¹)[3].Clean binary transition (1750 → 1700 cm⁻¹)[3].Complex (overlapping phosgene peak at 1815 cm⁻¹).
Process Suitability High (Direct acylation, highly scalable).Low (Regulatory scrutiny due to nitrosamines).Moderate (Requires specialized containment).

Experimental Protocol: In-Process ATR-FTIR Monitoring

To leverage the spectral properties of 4-MCC, a robust Attenuated Total Reflectance (ATR) FTIR protocol is required. Because 4-MCC is moisture-sensitive and rapidly hydrolyzes to morpholine-4-carboxylic acid and HCl, offline sampling introduces unacceptable analytical artifacts[1]. The following self-validating workflow ensures high-fidelity kinetic data.

Step 1: System Purge and Background Acquisition

  • Procedure: Insert the ATR probe into the closed reactor. Purge the headspace with inert N₂ gas. Add the anhydrous solvent and acquire a background spectrum at the target reaction temperature (e.g., 25 °C).

  • Causality & Validation: Atmospheric water vapor and CO₂ exhibit strong absorbances in the 1800–1500 cm⁻¹ region. This step mathematically eliminates solvent and environmental interference, validating the baseline integrity[3].

Step 2: Reagent Introduction and Baseline Establishment

  • Procedure: Inject 4-MCC into the closed reactor. Initiate continuous scanning (e.g., 32 scans/spectrum, 4 cm⁻¹ resolution, every 30 seconds).

  • Causality & Validation: Confirm the appearance of the sharp C=O stretch at ~1750 cm⁻¹ and the C-O-C morpholine ring stretch at ~1115 cm⁻¹. The intensity of the 1750 cm⁻¹ peak must remain stable for 5 minutes prior to nucleophile addition. A premature drop in this peak validates the presence of adventitious moisture, prompting a halt before reagents are wasted.

Step 3: Nucleophile Addition and Kinetic Tracking

  • Procedure: Introduce the alcohol or amine nucleophile to initiate the reaction.

  • Causality & Validation: Monitor the decay of the 1750 cm⁻¹ band (reactant) and the simultaneous growth of the 1680–1720 cm⁻¹ band (product). If spectral overlap occurs due to solvent effects, apply multivariate data analysis techniques, such as Partial Least Squares (PLS) or Multivariate Curve Resolution (MCR), to deconvolve the overlapping carbonyl signals[3].

Step 4: Endpoint Determination

  • Procedure: Calculate the first derivative of the 1750 cm⁻¹ absorbance over time (

    
    ).
    
  • Causality & Validation: Relying solely on raw absorbance can be misleading due to baseline drift or probe coating. The reaction is self-validated as complete only when ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     approaches zero, indicating the absolute cessation of 4-MCC consumption.
    

Visualizing the Analytical Workflow

FTIR_Kinetic_Workflow N1 1. Background Acquisition (Anhydrous Solvent at 25°C) N2 2. Inject 4-Morpholinecarbonyl Chloride Establish Baseline C=O (~1750 cm⁻¹) N1->N2 N3 3. Add Nucleophile (Alcohol/Amine) Start Continuous ATR-FTIR N2->N3 Split N3->Split N4 Track Reactant Decay C=O Peak ↓ (~1750 cm⁻¹) Split->N4 N5 Track Product Growth C=O Peak ↑ (~1700 cm⁻¹) Split->N5 N6 Endpoint Validation (First Derivative Approaches Zero) N4->N6 N5->N6

Figure 1: Self-validating ATR-FTIR kinetic monitoring workflow for 4-MCC acylation.

References

  • National Center for Biotechnology Information (PubChem). "4-Morpholinecarbonyl chloride | C5H8ClNO2 | CID 84810." Available at:[Link]

  • ResearchGate. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions." Available at: [Link]

Sources

Validation

The Morpholine Dialectic: Steric Effects of Ethyl vs. Methyl Substitution in Chemical Design

Executive Summary Morpholine is a privileged heterocyclic scaffold widely utilized in drug development, organic synthesis, and polymer catalysis. Modifying the substituents on its nitrogen atom (N-alkylation) is a primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine is a privileged heterocyclic scaffold widely utilized in drug development, organic synthesis, and polymer catalysis. Modifying the substituents on its nitrogen atom (N-alkylation) is a primary strategy for tuning its physicochemical properties. While the shift from a methyl group to an ethyl group involves a mere addition of 14 Da, it triggers a profound shift in the molecule's steric profile and reactivity. This guide objectively compares N-methylmorpholine (NMM) and N-ethylmorpholine (NEM), providing researchers with the mechanistic insights and experimental data necessary to select the optimal analogue for their specific workflows.

Mechanistic Framework: The Steric vs. Electronic Tug-of-War

When comparing NMM and NEM, chemists must navigate a fundamental competition between electronic induction and steric hindrance.

  • Electronic (Inductive) Effects: Both methyl and ethyl groups exert a positive inductive (+I) effect, pushing electron density onto the morpholine nitrogen. Because the ethyl group is a larger alkyl chain, its +I effect is marginally stronger. Consequently, NEM is slightly more basic than NMM.

  • Steric Hindrance (The Dominant Force): Despite being more basic, NEM is a significantly poorer nucleophile. The ethyl group's conformational flexibility allows it to sweep a larger effective volume (a broader steric cone) around the nitrogen lone pair. When a bulky electrophile approaches, the steric repulsion in the transition state drastically increases the activation energy.

This dynamic demonstrates a classic organic chemistry paradigm: steric bulk overrides minor electronic enhancements in kinetically driven reactions . For instance, the kinetic barrier for the addition of aliphatic secondary and tertiary amines to P-N bonds increases dramatically with the addition of an ethyl group compared to a methyl group, severely retarding the reaction rate [1].

Quantitative Benchmarking

The table below summarizes the divergent properties of NMM and NEM. The data highlights how the increased steric bulk of the ethyl group dictates the compound's physical and chemical behavior.

Table 1: Quantitative Comparison of N-Methyl vs. N-Ethyl Morpholine

ParameterN-Methylmorpholine (NMM)N-Ethylmorpholine (NEM)Causality / Significance
Molecular Weight 101.15 g/mol 115.18 g/mol The higher mass of NEM reduces its vapor pressure.
Nucleophilic Reactivity HighLowEthyl's steric cone shields the nitrogen lone pair, drastically reducing S_N2 attack rates [2].
Volatility / Odor High (Strong amine odor)Moderate (Lower VOC)NEM is preferred in industrial settings where volatile organic compounds (VOCs) must be minimized [3].
Primary Applications Fast peptide coupling, rapid PU gel catalystLow-VOC PU foams, controlled basicity buffersTrade-off between rapid kinetics (NMM) and controlled, less volatile processing (NEM) [4].

Application Divergence

The structural differences between NMM and NEM dictate their use in specialized applications:

  • Polyurethane (PU) Catalysis: NMM is a standard, balanced catalyst for both blowing and gelling reactions, promoting rapid uniform cell structure. However, because of its high volatility, it can lead to odor issues in the final product. NEM is utilized when lower volatility and slower, more controlled curing are required, particularly in polyester-based flexible foams [3, 4].

  • Nucleophilic Substitution & Peptide Synthesis: NMM is heavily favored in peptide synthesis (e.g., for activating carboxylic acids) because its lower steric hindrance allows for rapid reaction rates. Conversely, studies on the reactivity of dichloromethane toward amines show that N-ethyl-substituted amines have half-lives nearly an order of magnitude longer than their N-methyl counterparts due to steric blocking [2].

Logical Workflow Diagram

MorpholineSterics Core Morpholine Scaffold NMM N-Methylmorpholine (NMM) Core->NMM + Methyl NEM N-Ethylmorpholine (NEM) Core->NEM + Ethyl StericNMM Low Steric Hindrance High Nucleophilicity NMM->StericNMM StericNEM High Steric Hindrance Restricted Lone Pair NEM->StericNEM AppNMM Fast Catalysis (Peptide Coupling) StericNMM->AppNMM AppNEM Controlled Catalysis (Low-VOC PU Foams) StericNEM->AppNEM

Fig 1: Logical flow of steric bulk impact on N-alkylmorpholine reactivity and applications.

Experimental Validation: Self-Validating Kinetic Profiling Protocol

To objectively measure the steric retardation of N-ethylmorpholine versus N-methylmorpholine, researchers can employ the following kinetic profiling protocol using an S_N2 reaction with an alkyl halide.

Objective: Quantify the nucleophilic attack rate of NMM vs. NEM on dichloromethane (CH₂Cl₂).

Step 1: Reagent Purification

  • Action: Purify NMM and NEM via fractional distillation over calcium hydride.

  • Causality: Calcium hydride removes trace water and primary/secondary amines. Moisture can hydrolyze the alkyl halide, skewing the kinetic data and introducing false-positive chloride generation.

Step 2: Reaction Initiation

  • Action: In a temperature-controlled water bath at 25.0 °C, prepare a 0.2 M solution of the chosen amine in anhydrous dichloromethane.

  • Causality: By using a massive excess of CH₂Cl₂ (acting as both solvent and electrophile), the reaction is forced into pseudo-first-order kinetics, isolating the amine's steric profile as the sole rate-determining variable.

Step 3: Biphasic Quenching

  • Action: At defined time intervals (e.g., every 2 hours for NMM, every 12 hours for NEM), extract a 5.0 mL aliquot. Quench the reaction by injecting the aliquot into 10 mL of a vigorously stirred, ice-cold biphasic mixture of water and hexane.

  • Causality: The biphasic quench instantly halts the reaction. The unreacted lipophilic amine partitions into the organic (hexane) layer, while the liberated, water-soluble chloride ions partition into the aqueous layer.

Step 4: Dual-Phase Quantification (Self-Validation)

  • Action: Titrate the aqueous layer for chloride ion concentration (product formation) using a chloride-selective electrode. Concurrently, titrate the organic layer with standardized HCl to determine the unreacted amine concentration.

  • Causality & Validation: The sum of the molar amounts of the unreacted amine and the generated chloride ions must equal the initial amine concentration. This closed mass-balance loop creates a self-validating system , ensuring no amine was lost to side reactions, evaporation, or incomplete quenching.

Step 5: Data Analysis

  • Action: Plot

    
     versus time. The slope yields the pseudo-first-order rate constant (
    
    
    
    ).
  • Causality: Comparing the

    
     values directly quantifies the steric deceleration factor imposed by the ethyl group.
    

References

1.1 - PubMed 2. 2 - SciSpace 3.3 - Aozunasia 4. 4 - Poliuretanos

Sources

Comparative

A Comparative Reactivity Analysis for Synthetic Chemists: 5-Ethyl-2-methylmorpholine-4-carbonyl Chloride vs. Isocyanates

Executive Summary In the realm of drug discovery and development, the precise installation of carbamate and urea functional groups is a cornerstone of molecular design. The choice of reagent for these transformations dic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug discovery and development, the precise installation of carbamate and urea functional groups is a cornerstone of molecular design. The choice of reagent for these transformations dictates not only the efficiency and yield of a reaction but also its scalability, safety, and selectivity. This guide provides an in-depth, objective comparison between two key classes of reagents: N,N-disubstituted carbamoyl chlorides, exemplified by 5-Ethyl-2-methylmorpholine-4-carbonyl chloride, and the highly reactive isocyanates. While both can achieve similar synthetic outcomes, their fundamental reactivity profiles, mechanistic pathways, and handling requirements differ profoundly. Isocyanates are characterized by their extreme electrophilicity and rapid reaction kinetics, often proceeding without catalysts.[1][2] In contrast, carbamoyl chlorides like our model compound offer a more moderate and tunable reactivity, which, while often requiring activation, provides a superior safety profile and can lead to greater chemoselectivity in complex molecular environments.[2][3] This document will dissect these differences, supported by mechanistic insights and practical experimental frameworks, to empower researchers to make informed, strategic decisions in reagent selection.

Introduction to Carbamoylating Agents

The introduction of a carbamoyl moiety (R₂N-C=O) is a critical transformation for synthesizing ureas and carbamates (urethanes), which are prevalent scaffolds in pharmaceuticals due to their ability to act as stable bioisosteres of amide bonds and participate in key hydrogen bonding interactions.[4]

  • Isocyanates (R-N=C=O): These are highly energetic, cumulene-containing compounds renowned for their high electrophilicity.[1] They are produced industrially from the reaction of primary amines with phosgene, proceeding through a carbamoyl chloride intermediate.[1] Their utility lies in their ability to react swiftly with a vast array of nucleophiles, often at room temperature and without the need for catalysts.[5]

  • 5-Ethyl-2-methylmorpholine-4-carbonyl Chloride: This compound is a representative N,N-disubstituted carbamoyl chloride. Carbamoyl chlorides are acyl chlorides of carbamic acids.[6] Unlike their N-monosubstituted counterparts, which can exist in equilibrium with the corresponding isocyanate and HCl, N,N-disubstituted variants are generally more stable.[7][8] Their reactivity is significantly tempered compared to isocyanates, a direct consequence of their electronic structure, which allows for greater control and often a more favorable safety profile.[2][6]

Mechanistic Underpinnings of Reactivity

The divergent reactivity of these two classes stems directly from their distinct electronic structures and the mechanisms through which they engage with nucleophiles.

Isocyanates: A Pathway of Direct Addition

Isocyanates react via a direct nucleophilic addition to the highly electrophilic central carbon of the cumulene (N=C=O) system. The reaction is typically a concerted or near-concerted process where the nucleophile attacks the carbon, and the nitrogen accepts a proton, often from the nucleophile itself. This process is generally rapid and exothermic.[4][5]

Caption: General mechanism for isocyanate reaction with an alcohol.

Carbamoyl Chlorides: Nucleophilic Acyl Substitution

In contrast, 5-Ethyl-2-methylmorpholine-4-carbonyl chloride reacts via a nucleophilic acyl substitution mechanism. The reactivity of the carbonyl carbon is moderated by resonance donation from the adjacent nitrogen atom's lone pair, which delocalizes electron density onto the carbonyl oxygen. This stabilization makes the carbonyl carbon less electrophilic than that of an isocyanate.[3][9] The reaction can proceed through two primary pathways depending on the solvent and nucleophile:

  • Addition-Elimination (Bimolecular): The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated to restore the carbonyl. This is a common pathway for reactions with strong nucleophiles like amines.[10]

  • Dissociative Sₙ1-like (Unimolecular): In polar solvents, the carbamoyl chloride can first dissociate to form a stabilized carbamoyl cation and a chloride ion. This cation is then rapidly captured by the nucleophile.[7][8][11]

Caption: Bimolecular pathway for carbamoyl chloride reactions.

Head-to-Head Reactivity Comparison

The choice between these reagents hinges on a clear understanding of their performance with different nucleophiles under various conditions.

Feature5-Ethyl-2-methylmorpholine-4-carbonyl ChlorideIsocyanates (e.g., Ethyl Isocyanate)
Relative Electrophilicity Moderate; stabilized by nitrogen lone-pair resonance.[3]Very High; activated cumulene system.[1][4]
Reaction with Amines Generally requires a base to scavenge HCl. Reaction rates are moderate.Extremely rapid, often diffusion-controlled. No catalyst or base needed.[12]
Reaction with Alcohols Slow at room temperature. Typically requires heating and/or a strong base (e.g., pyridine, triethylamine) to deprotonate the alcohol and scavenge HCl.[6]Reacts readily, often at room temperature. Reaction can be accelerated by catalysts but is often unnecessary.[1][2]
Reaction with Water Hydrolyzes to the corresponding carbamic acid, which then decomposes to the parent morpholine and CO₂. Less sensitive to moisture than many acyl chlorides.[6]Reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to the corresponding amine and CO₂. This can be a problematic side reaction.[1][5]
Primary Byproduct Hydrochloric Acid (HCl), which must be neutralized.[2]None for simple additions. However, side products from self-reaction (dimers, trimers) or reaction with product (biurets, allophanates) are common.[1]
Handling & Safety Corrosive and moisture-sensitive. Produces HCl. Generally considered a safer alternative to isocyanates.[2]Highly toxic, potent respiratory and skin sensitizers. Require stringent handling protocols in well-ventilated areas.[2][5]

Experimental Protocol: A Comparative Kinetic Study

To provide a quantitative basis for comparison, a standardized kinetic experiment is essential. This protocol outlines a method to determine the second-order rate constants for the reaction of each reagent with a model nucleophile, such as benzylamine, using High-Performance Liquid Chromatography (HPLC).

Objective:

To quantitatively compare the reaction rates of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride and ethyl isocyanate with benzylamine in acetonitrile at 25°C.

Materials:
  • 5-Ethyl-2-methylmorpholine-4-carbonyl chloride

  • Ethyl isocyanate

  • Benzylamine (high purity)

  • Acetonitrile (anhydrous, HPLC grade)

  • Volumetric flasks, syringes, and vials

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatted reaction vessel or water bath

Experimental Workflow Diagram

Caption: Workflow for the comparative kinetic analysis.

Step-by-Step Procedure:
  • Solution Preparation:

    • Prepare a 0.2 M stock solution of benzylamine in anhydrous acetonitrile.

    • Prepare separate 0.02 M stock solutions of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride and ethyl isocyanate in anhydrous acetonitrile. Note: The 10-fold excess of the amine ensures pseudo-first-order kinetics with respect to the electrophile.[3]

  • HPLC Method:

    • Develop an isocratic HPLC method capable of resolving the starting electrophile, benzylamine, and the corresponding urea product. Monitor at a wavelength where the product has significant absorbance (e.g., 254 nm).

    • Generate a calibration curve for the expected urea product to quantify its concentration.

  • Reaction Execution:

    • Equilibrate the benzylamine stock solution to 25.0 °C in a stirred reaction vessel.

    • To initiate the reaction, rapidly add the electrophile stock solution (carbamoyl chloride or isocyanate) to the amine solution and start a timer.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing an acidic mobile phase solution to protonate any remaining amine and halt the reaction.

  • Analysis and Calculation:

    • Inject the quenched samples onto the HPLC system.

    • Using the calibration curve, determine the concentration of the urea product at each time point.

    • Plot the natural logarithm of the remaining electrophile concentration (calculated from the initial concentration minus the product concentration) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant, k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Benzylamine] .

Authoritative Insights & Strategic Selection

As a Senior Application Scientist, my experience has shown that the choice between these reagents is rarely based on reactivity alone. It is a multi-faceted decision guided by the specific goals of the synthesis.

  • When to Choose 5-Ethyl-2-methylmorpholine-4-carbonyl Chloride:

    • Complex Substrates: When working with molecules containing multiple sensitive functional groups (e.g., both primary amines and alcohols), the milder nature of the carbamoyl chloride allows for greater chemoselectivity. One can often selectively target the more nucleophilic amine over the alcohol by controlling the temperature and stoichiometry of the base.

    • Process Safety & Scale-Up: In later-stage drug development and manufacturing, safety is paramount. The lower toxicity and more predictable reactivity of carbamoyl chlorides make them far more amenable to large-scale synthesis than highly toxic isocyanates.[2]

    • Controlled Reactions: When a reaction needs to be carefully controlled or driven to completion by heating, the thermal stability and moderate reactivity of this reagent are advantageous.

  • When to Choose an Isocyanate:

    • High-Throughput & Discovery Chemistry: For the rapid generation of compound libraries where speed is essential, the high reactivity of isocyanates is unmatched. They enable the quick formation of ureas and carbamates from diverse building blocks under simple, ambient conditions.[4]

    • Unreactive Nucleophiles: When attempting to react with poorly nucleophilic amines or sterically hindered alcohols, the potent electrophilicity of an isocyanate may be necessary to drive the reaction forward where a carbamoyl chloride would fail.

    • Anhydrous, Clean Reactions: In situations where the starting materials are scrupulously dry and byproduct formation must be minimized, the atom-economical nature of isocyanate addition is a significant benefit.

Conclusion

The reactivity profiles of 5-Ethyl-2-methylmorpholine-4-carbonyl chloride and isocyanates are fundamentally distinct, offering the synthetic chemist a clear choice based on project requirements. Isocyanates are the "sprinters"—exceptionally fast and powerful, ideal for rapid synthesis and overcoming challenging substrates, but they come with significant safety burdens and a risk of side reactions.[1][2] N,N-disubstituted carbamoyl chlorides are the "marathon runners"—more controlled, selective, and safer, making them the superior choice for complex, multi-step syntheses and large-scale applications where reliability and safety are the primary concerns.[2][3] A thorough understanding of the mechanistic principles and practical considerations detailed in this guide will enable researchers to harness the full potential of each reagent class, leading to more efficient, safer, and successful synthetic outcomes.

References

  • D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link][7][8][13]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved from [Link][12]

  • Taleb, A., & Laconde, G. (2021). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry, 12(10), 1648-1667. [Link][4]

  • Wikipedia. (n.d.). Carbamoyl chloride. Retrieved from [Link][6]

  • StackExchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2022). 5.6: General Reactivity Patterns. Retrieved from [Link][10]

Sources

Safety & Regulatory Compliance

Safety

5-Ethyl-2-methylmorpholine-4-carbonyl chloride proper disposal procedures

Topic: 5-Ethyl-2-methylmorpholine-4-carbonyl chloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and HSE Officers Executive Summary: The Kinetic Hazard As res...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Ethyl-2-methylmorpholine-4-carbonyl chloride Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary: The Kinetic Hazard

As researchers, we often categorize carbonyl chlorides (acid chlorides) as "fast-reacting" electrophiles. However, 5-Ethyl-2-methylmorpholine-4-carbonyl chloride (a carbamoyl chloride) presents a distinct safety challenge: hydrolytic stability . Unlike acetyl chloride, which reacts instantly with ambient moisture, carbamoyl chlorides possess a nitrogen lone pair that donates electron density to the carbonyl carbon, reducing its electrophilicity.

The Danger: This reduced reactivity leads to a "false stability." If disposed of directly into aqueous waste streams without active quenching, the compound may persist, slowly releasing HCl gas and the parent amine over hours or days, potentially pressurizing waste containers or causing delayed downstream corrosion.

This guide details the Active Hydrolytic Quench protocol to render this reagent chemically inert before it enters the waste stream.

Physicochemical Hazard Profile

Before initiating disposal, you must understand the specific hazards dictated by the molecule's functional groups.

PropertyHazard DescriptionOperational Implication
Functional Group Carbamoyl Chloride (

)
Potent alkylating agent; suspected carcinogen/mutagen.[1]
Reactivity Water Reactive (Slow/Moderate)Do not seal in wet containers. Generates HCl and CO₂ over time.
Corrosivity pH < 2 (upon hydrolysis)Destroys mucous membranes. Requires acid-resistant PPE.
Physical State Liquid (typically)High viscosity compared to simple solvents; requires dilution before quenching.

Critical Safety Note: Carbamoyl chlorides are structural alerts for genotoxicity. Treat all waste as a potential carcinogen until fully neutralized [1].

Pre-Disposal Stabilization: The "Active Quench" Protocol

Do not pour neat chemical into waste drums. You must convert the reactive electrophile into a stable carbamate or amine/carbonate salt.

Reagents Required:
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the heat of reaction).

  • Quenching Base: 2.5 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
    • Note: NaOH is preferred to avoid excessive foaming (

      
       generation), but requires careful temperature control.
      
  • Ice Bath: Essential to manage the exotherm.

Step-by-Step Procedure (Laboratory Scale < 100g)

Step 1: Dilution (The Heat Sink) Dilute the waste 5-Ethyl-2-methylmorpholine-4-carbonyl chloride in an equal volume of inert solvent (DCM or Toluene). This solvent acts as a heat sink, preventing localized boiling during the next step.

Step 2: Controlled Hydrolysis

  • Prepare a beaker containing 20% excess (molar equivalent) of 2.5 M NaOH (or 10% NaOH) chilled in an ice bath.

  • Slowly add the diluted acid chloride solution to the stirring base.

    • Rate: Dropwise. Monitor temperature; keep below 20°C.

    • Chemistry: The base neutralizes the HCl produced immediately (

      
      ) and accelerates the hydrolysis of the carbamoyl bond.
      

Step 3: The "Overnight" Rule Due to the steric hindrance of the ethyl/methyl groups on the morpholine ring, hydrolysis may be slow.

  • Directive: Allow the biphasic mixture to stir vigorously for at least 12 hours (overnight) at room temperature. This ensures complete destruction of the carbamoyl chloride moiety [2].

Step 4: Validation (The Self-Validating System) Before declaring the waste "quenched," perform these checks:

  • pH Check: The aqueous layer must remain basic (pH > 10). If acidic, add more base and stir for another hour.

  • Visual Check: The organic layer should be clear. No fuming should occur when the vessel is opened.[2]

Logic Flow: Disposal Decision Tree

The following diagram illustrates the decision logic for handling this specific waste stream, ensuring no reactive material enters the final container.

DisposalWorkflow Start Waste: 5-Ethyl-2-methylmorpholine- 4-carbonyl chloride Assess Assess Quantity & State Start->Assess Dilute Dilute with Inert Solvent (DCM/Toluene) Assess->Dilute Liquid/Neat Quench Slow Addition to Ice-Cold 2.5M NaOH Dilute->Quench Stir Stir Vigorously (>12 Hours) Quench->Stir Check Check pH of Aqueous Layer Stir->Check Adjust Add More Base Check->Adjust pH < 10 Separate Phase Separation Check->Separate pH > 10 Adjust->Stir OrgWaste Organic Waste Stream (Halogenated/Non-Halogenated) Separate->OrgWaste Organic Layer AqWaste Aqueous Waste Stream (Basic Corrosive) Separate->AqWaste Aqueous Layer

Caption: Operational workflow for the hydrolytic neutralization of carbamoyl chlorides.

Regulatory Classification & Packaging

Once quenched, the material is no longer a "Reactive" hazard, but it remains a "Hazardous Waste" due to the solvent and pH.

RCRA Waste Codes (USA)
  • Before Quenching:

    • D002: Corrosive (Liquid with pH

      
       2).
      
    • D003: Reactive (Potential for toxic gas generation with water).[3]

  • After Quenching (Separated Streams):

    • Organic Layer: Likely F002 (if DCM used) or F005 (if Toluene used) – Spent Solvents [3].

    • Aqueous Layer: D002 (Corrosive, Basic) unless neutralized to pH 7 before disposal.

Labeling Requirements
  • Container: High-density polyethylene (HDPE) or glass. Do not use metal (corrosion risk from residual chlorides).

  • Label Text: "Hazardous Waste - Alkaline Aqueous Solution (Contains Morpholine Derivatives)" or "Hazardous Waste - Flammable Solvent (DCM/Toluene) with Organic Amine."

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Carbamoyl chlorides are lachrymators (tear-inducing).

  • Do NOT use Water: Adding water directly to the spill will generate a cloud of HCl gas.

  • Absorb: Use a dry absorbent (Vermiculite, Dry Sand, or commercial "Acid Spill Kit" pads).

  • Neutralize Solids: Once absorbed, transfer the solid material to a pail in a fume hood and treat with dilute soda ash (sodium carbonate) or lime to neutralize acidity slowly [4].

References

  • BenchChem. (2025).[4] Proper Disposal of N,N-Bis(2-chloroethyl)carbamoyl Chloride: A Guide for Laboratory Professionals. Retrieved from

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D and F Codes). Retrieved from

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride (Similar Class Hazard). Retrieved from

Sources

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